5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKXERCXDXFRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde is a novel aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a substituted biaryl compound containing a furan scaffold, its physicochemical properties are of significant interest for predicting its behavior in biological systems and for guiding its use in synthetic applications. This guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document outlines the predicted properties based on computational models and provides detailed, field-proven experimental protocols for their determination. This approach is designed to empower researchers to characterize this and similar novel compounds with scientific rigor.
Chemical Identity and Structure
Proper identification is the cornerstone of any chemical analysis. The structure of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde combines a furan-2-carbaldehyde core with a substituted phenyl ring, which dictates its fundamental chemical nature.
-
IUPAC Name: 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
-
Molecular Formula: C₁₂H₉FO₂
-
Canonical SMILES: Cc1c(ccc(c1)F)c2cc(oc2)C=O
Predicted Physicochemical Properties
Computational tools provide a valuable starting point for understanding the properties of a novel compound. The following table summarizes the predicted physicochemical parameters for 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, calculated using established algorithms. It is imperative to note that these are in silico estimations and must be confirmed by experimental data.
| Property | Predicted Value | Significance in Drug Discovery & Development |
| Molecular Weight | 204.20 g/mol | Influences diffusion rates and bioavailability. |
| logP (Octanol/Water Partition Coefficient) | ~3.2 - 3.8 | Key indicator of lipophilicity, affecting absorption and membrane permeability. |
| Aqueous Solubility (logS) | ~ -3.5 to -4.0 | Affects formulation, bioavailability, and administration routes. |
| pKa (Acid Dissociation Constant) | Not readily ionizable | The absence of strongly acidic or basic functional groups suggests it will be neutral at physiological pH. |
| Polar Surface Area (PSA) | 30.21 Ų | Influences membrane permeability and interactions with biological targets. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Affects solubility and binding interactions. |
| Rotatable Bonds | 2 | Influences conformational flexibility and binding affinity. |
Experimental Determination of Physicochemical Properties
The following sections detail the standard operating procedures for the experimental validation of the key physicochemical properties. The causality behind experimental choices is explained to ensure a thorough understanding of the methodology.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, a sharp melting range is expected.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate determination.
-
Accurate Determination: Use a fresh sample and heat at a rate of 1-2 °C per minute when approaching the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. For a pure compound, this range should be narrow (≤ 1 °C).
Workflow for Melting Point Determination
An In-depth Technical Guide to the Spectral Analysis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
Introduction
5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a furan ring connected to a substituted phenyl ring, gives rise to a unique spectral signature. This guide provides a comprehensive analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights provided herein are intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and structurally related molecules.
While experimental spectra for 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde are not publicly available, this guide leverages established principles of spectroscopy and data from analogous compounds to provide a robust prediction of its spectral characteristics. By understanding the influence of each structural component on the overall spectra, researchers can confidently interpret their own experimental data.
Molecular Structure and Key Features
The molecular structure of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde is foundational to understanding its spectral properties. The key features include a furan-2-carbaldehyde moiety and a 3-fluoro-2-methylphenyl substituent at the 5-position of the furan ring.
Figure 1: Molecular Structure of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde would exhibit distinct signals for the aldehydic, aromatic, furan, and methyl protons.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.6 - 9.7 | s | - |
| Furan-H (position 3) | 7.2 - 7.4 | d | 3.5 - 4.0 |
| Furan-H (position 4) | 6.6 - 6.8 | d | 3.5 - 4.0 |
| Phenyl-H | 7.0 - 7.5 | m | - |
| Methyl-H | 2.2 - 2.4 | s | - |
Causality behind Predicted Shifts:
-
Aldehyde Proton: The strong deshielding effect of the carbonyl group and the aromatic furan ring places the aldehyde proton significantly downfield.
-
Furan Protons: The protons on the furan ring will appear as doublets due to coupling with each other. The electron-withdrawing nature of the aldehyde and the phenyl ring influences their chemical shifts.
-
Phenyl Protons: The protons on the substituted phenyl ring will exhibit complex splitting patterns (a multiplet) due to coupling with each other and with the fluorine atom.
-
Methyl Protons: The methyl group protons, being attached to an aromatic ring, will appear as a singlet in the upfield region of the aromatic spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 175 - 180 |
| Furan C (position 2) | 152 - 155 |
| Furan C (position 5) | 158 - 162 |
| Furan C (position 3) | 120 - 125 |
| Furan C (position 4) | 110 - 115 |
| Phenyl C (substituted) | 120 - 165 |
| Methyl C | 15 - 20 |
Rationale for Predicted Shifts:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at a very low field.
-
Furan Carbons: The carbons of the furan ring will have chemical shifts characteristic of aromatic heterocyclic systems. The carbons attached to the aldehyde and phenyl groups (C2 and C5) will be further downfield.
-
Phenyl Carbons: The carbons of the phenyl ring will show a range of chemical shifts due to the effects of the fluorine and methyl substituents. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde is expected to show characteristic absorption bands for the aldehyde, aromatic rings, and C-F bond.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |
| C=O stretch (aldehyde) | 1670 - 1690 | Strong |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C-O stretch (furan) | 1000 - 1300 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
Interpretation of Key Peaks:
-
Aldehyde Group: The presence of a strong C=O stretching band around 1680 cm⁻¹ and two medium C-H stretching bands around 2830 cm⁻¹ and 2730 cm⁻¹ are definitive for an aldehyde.[1][2]
-
Aromatic Systems: Multiple bands in the 1500-1600 cm⁻¹ region are indicative of the C=C stretching vibrations within the furan and phenyl rings.[3]
-
C-F Bond: A strong absorption band in the 1000-1400 cm⁻¹ region is expected for the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde (Molecular Formula: C₁₂H₉FO₂, Molecular Weight: 204.20 g/mol )[4], the mass spectrum would show the molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pattern
| m/z | Proposed Fragment |
| 204 | [M]⁺ (Molecular ion) |
| 203 | [M-H]⁺ |
| 175 | [M-CHO]⁺ |
| 147 | [M-CHO-CO]⁺ |
| 121 | [C₇H₄F]⁺ |
Fragmentation Pathway:
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
The initial ionization would produce the molecular ion at m/z 204. Subsequent fragmentation could involve the loss of a hydrogen radical to give a peak at m/z 203, or the loss of the formyl radical (-CHO) to yield a fragment at m/z 175. Further fragmentation of the m/z 175 ion could occur through the loss of carbon monoxide (-CO) or cleavage of the furan ring.[5][6]
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed. Instrument-specific parameters should be optimized by the user.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.[8][9]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often most convenient. Place a small amount of the solid sample directly onto the ATR crystal.[10]
-
Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrument-related absorptions.[11]
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption bands and compare them to correlation charts to assign functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[12]
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[13]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can effectively utilize these analytical techniques for the characterization and quality assessment of this and related compounds. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.
References
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of California, Irvine. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Analysis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a complex heteroaromatic compound. The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule. We will explore the theoretical underpinnings of ¹³C NMR spectroscopy, including the predictable effects of various substituents on chemical shifts and coupling constants. This guide will then present a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR data. The core of this document focuses on the logical process of spectral interpretation, leveraging a suite of one-dimensional and two-dimensional NMR techniques, including DEPT, HSQC, and HMBC, to achieve unambiguous signal assignment. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and trustworthiness.
Introduction: The Imperative for Rigorous Structural Characterization
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde represents a class of compounds with significant potential in medicinal chemistry, owing to its unique combination of a furan-2-carbaldehyde moiety and a substituted phenyl ring. The presence of fluorine, a bioisostere for hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, unambiguous confirmation of its chemical structure is paramount.
¹³C NMR spectroscopy stands as a powerful and indispensable analytical technique for this purpose, providing direct insight into the carbon framework of a molecule.[1] Unlike ¹H NMR, ¹³C NMR spectra span a much wider chemical shift range, minimizing signal overlap and offering a distinct signal for each unique carbon atom under standard broadband proton-decoupled conditions.[2][3] This guide will systematically deconstruct the ¹³C NMR analysis of the title compound, providing a robust methodology for its complete structural characterization.
Theoretical Foundations: Predicting the ¹³C NMR Spectrum
A predictive understanding of the ¹³C NMR spectrum is crucial for efficient and accurate interpretation. The chemical shift of each carbon atom in 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde is influenced by its local electronic environment, which is a composite of hybridization state, inductive effects, and resonance effects imparted by the various substituents.[3][4]
Expected Chemical Shift Ranges
The molecule can be dissected into three key fragments for predictive purposes: the furan-2-carbaldehyde core, the 3-fluoro-2-methylphenyl substituent, and the interconnecting C-C bond.
-
Furan-2-carbaldehyde Moiety: The carbons of the furan ring are sp² hybridized and will resonate in the aromatic/alkene region of the spectrum (typically 100-150 ppm).[5][6] The aldehyde carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, and is expected to appear far downfield, typically in the range of 170-200 ppm.[2][3] Based on data for furan-2-carbaldehyde, the carbon bearing the aldehyde group (C2 of the furan) will be the most downfield of the ring carbons, followed by C5, C3, and C4.[7][8][9]
-
3-Fluoro-2-methylphenyl Moiety: The six carbons of the substituted benzene ring will also resonate in the aromatic region (110-170 ppm). The fluorine atom, being highly electronegative, will cause a significant downfield shift for the carbon it is directly attached to (C3') and will also influence the chemical shifts of the ortho, meta, and para carbons.[10][11] The methyl group will have a shielding effect on the carbon it is attached to (C2') and the ortho and para carbons.
-
Carbon-Fluorine Coupling: A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between the ¹⁹F nucleus (spin I = ½) and the ¹³C nuclei. This coupling provides invaluable structural information. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the two nuclei.
-
¹JCF (one-bond coupling): This is typically the largest coupling, with values ranging from -160 to -350 Hz. The carbon directly attached to the fluorine (C3') will appear as a doublet with a large splitting.
-
²JCF (two-bond coupling): Coupling to carbons two bonds away (C2' and C4') is smaller, generally in the range of 15-30 Hz.
-
³JCF (three-bond coupling): Coupling to carbons three bonds away (C1' and C5') is typically the smallest, often in the range of 5-10 Hz.[12]
-
The interplay of these substituent effects will result in a complex but interpretable ¹³C NMR spectrum. A summary of the predicted chemical shift ranges is presented in Table 1.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The acquisition of high-quality, reproducible ¹³C NMR data is contingent upon a meticulously planned and executed experimental protocol. The following steps outline a robust workflow designed to yield a comprehensive dataset for the structural elucidation of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde.
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals in the regions of interest. Deuterated chloroform (CDCl₃) is a common and suitable choice for many organic compounds.[2] However, solvent effects can influence chemical shifts, particularly for carbonyl groups and aromatic systems, so consistency is key.[13][14][15]
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.[16]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).[3]
NMR Spectrometer Setup and Data Acquisition
The following experiments should be performed sequentially to build a complete picture of the molecule's carbon framework.
-
Standard ¹³C{¹H} NMR (Broadband Proton-Decoupled):
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Set to encompass the full range of expected chemical shifts (e.g., 0-220 ppm).
-
Relaxation Delay (d1): A delay of 2-5 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time) is necessary.[16][17][18]
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons which often exhibit weaker signals.[2]
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is crucial for determining the multiplicity of each carbon signal (i.e., whether it is a C, CH, CH₂, or CH₃ group).[19][20][21][22]
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.
-
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
-
-
2D Heteronuclear Correlation Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[23][24][25][26] It is highly sensitive and provides unambiguous one-bond C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart (and sometimes four in conjugated systems).[23][24][25][26] This is a cornerstone experiment for piecing together the molecular fragments and establishing the overall connectivity of the molecule.
-
The logical flow of these experiments is depicted in the following diagram:
Caption: Logical workflow for the assignment of ¹³C NMR signals.
Summary of Expected NMR Data
The following table summarizes the expected ¹³C NMR data for 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde based on the principles outlined above. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (DEPT) | Expected C-F Coupling (JCF, Hz) |
| Aldehyde | |||
| CHO | 175 - 185 | CH | - |
| Furan Ring | |||
| C2 | 150 - 160 | C | - |
| C3 | 110 - 120 | CH | - |
| C4 | 115 - 125 | CH | - |
| C5 | 155 - 165 | C | - |
| Phenyl Ring | |||
| C1' | 125 - 135 | C | ³JCF ≈ 5-10 |
| C2' | 120 - 130 | C | ²JCF ≈ 15-25 |
| C3' | 160 - 170 | C | ¹JCF ≈ 240-260 |
| C4' | 115 - 125 | CH | ²JCF ≈ 20-30 |
| C5' | 125 - 135 | CH | ³JCF ≈ 5-10 |
| C6' | 120 - 130 | CH | ⁴JCF ≈ 0-5 |
| Methyl Group | |||
| CH₃ | 15 - 25 | CH₃ | ⁴JCF ≈ 0-3 |
Conclusion
The ¹³C NMR analysis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde is a multi-faceted process that requires a combination of predictive knowledge, meticulous experimental technique, and logical data interpretation. By employing a suite of 1D and 2D NMR experiments, including standard ¹³C{¹H}, DEPT, HSQC, and HMBC, a complete and unambiguous assignment of all carbon signals can be achieved. This guide has provided a comprehensive and self-validating framework for this analysis, emphasizing the causality behind experimental choices to ensure the highest degree of scientific integrity. The methodologies described herein are broadly applicable to the structural elucidation of other complex organic molecules, providing researchers with a robust toolkit for their chemical investigations.
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Gable, K. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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Lauterbach, L., & Bolm, C. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1633. Retrieved from [Link]
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Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(12), 2329–2338. Retrieved from [Link]
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Schneider, H. J., & Gschwendtner, W. (1978). Nuclear Magnetic Resonance Studies: Part II. Solvent Effects in the N.M.R. Spectra of Aromatic Aldehydes. Canadian Journal of Chemistry, 40(12), 2329-2338. Retrieved from [Link]
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Dorn, H. C., et al. (1976). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Journal of the American Chemical Society, 98(14), 4335–4336. Retrieved from [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the vibrational characteristics of this compound and the experimental methodologies for its spectral acquisition.
Introduction: Unveiling Molecular Vibrations
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and offering insights into its structural features. For a complex molecule like 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, IR spectroscopy allows for the characterization of its key structural components: the substituted phenyl ring, the furan ring, and the aldehyde functional group.
The structure of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, with its distinct functional groups, gives rise to a rich and informative IR spectrum. The analysis of this spectrum is crucial for confirming the identity and purity of the compound, as well as for studying its interactions in various chemical and biological systems.
Figure 1: Molecular Structure of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is fundamentally dependent on the sample preparation and the instrumental parameters. For a solid compound like 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, several techniques can be employed. The choice of method is dictated by the sample's physical properties and the desired spectral quality.
Sample Preparation: The Foundation of a Good Spectrum
Three common methods for preparing solid samples for FTIR analysis are the KBr pellet, Nujol mull, and Attenuated Total Reflectance (ATR) techniques.[1][2]
1. Potassium Bromide (KBr) Pellet Method: This is a widely used technique for obtaining high-quality transmission spectra of solid samples.[3]
-
Principle: The sample is finely ground and intimately mixed with dry potassium bromide powder. The mixture is then pressed under high pressure to form a transparent pellet. KBr is used because it is transparent to infrared radiation over a wide spectral range.[1]
-
Protocol:
-
Grinding: Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.
-
-
Causality: The high pressure causes the KBr to flow and encapsulate the finely dispersed sample particles, minimizing light scattering and allowing for a high-quality transmission spectrum.
2. Nujol Mull Method: This technique is an alternative to the KBr pellet method, particularly useful for samples that are sensitive to the high pressures of pelletizing or may react with KBr.[5][6]
-
Principle: A small amount of the finely ground sample is mixed with a mulling agent (typically Nujol, a mineral oil) to form a paste. This paste is then spread between two IR-transparent salt plates (e.g., NaCl or KBr).[7]
-
Protocol:
-
Grinding: Grind a few milligrams of the sample to a fine powder.
-
Mulling: Add a drop or two of Nujol to the powder and grind further to create a uniform, thick paste (mull).
-
Sample Mounting: Transfer a small amount of the mull to one salt plate, and then cover it with a second plate, gently rotating to spread the mull into a thin, even film.
-
Analysis: Mount the plates in the spectrometer's sample holder.
-
-
Causality: The mulling agent serves to suspend the sample particles and reduce scattering of the infrared beam. It is important to note that the spectrum of Nujol itself will be superimposed on the sample spectrum, primarily showing absorptions in the C-H stretching and bending regions (around 2924, 2853, 1462, and 1377 cm⁻¹).
3. Attenuated Total Reflectance (ATR) Method: ATR is a modern and rapid technique that requires minimal sample preparation.[8][9]
-
Principle: The sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The infrared beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, where absorption can occur.
-
Protocol:
-
Sample Placement: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using a built-in clamp to ensure good contact between the sample and the crystal surface.[1]
-
Analysis: Collect the spectrum.
-
-
Causality: The direct contact and pressure ensure that the evanescent wave effectively interacts with the sample, leading to a high-quality spectrum. This method is non-destructive and requires very little sample.
Figure 2: Experimental Workflow for FTIR Analysis of a Solid Sample.
Instrumental Parameters for Optimal Data Acquisition
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
-
Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates with Nujol for those methods) should be collected and subtracted from the sample spectrum.
Spectral Analysis and Interpretation
The IR spectrum of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde can be divided into several key regions, each providing specific information about the molecule's structure.
High-Frequency Region (4000-2500 cm⁻¹): C-H Stretching Vibrations
-
Aromatic and Furan C-H Stretching: The C-H stretching vibrations of the aromatic and furan rings are expected to appear in the 3100-3000 cm⁻¹ region.[10][11] Aromatic C-H stretches typically show weak to medium intensity.[1]
-
Aldehyde C-H Stretching: A key diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group (CHO). This typically appears as two weak to medium bands in the 2850-2700 cm⁻¹ region.[6][12] One of these bands, often around 2720 cm⁻¹, is particularly characteristic and helps to distinguish aldehydes from other carbonyl-containing compounds.[8]
-
Methyl C-H Stretching: The methyl group on the phenyl ring will exhibit symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range.[13]
Double Bond Region (1800-1500 cm⁻¹): Carbonyl and Ring Vibrations
-
Aldehyde C=O Stretching: The carbonyl (C=O) stretching vibration of the aldehyde is one of the most intense absorptions in the spectrum. For an aromatic aldehyde where the carbonyl group is conjugated with the furan ring, this band is expected to appear in the range of 1705-1680 cm⁻¹.[6][12] Conjugation lowers the frequency from that of a saturated aldehyde (around 1730 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O double bond.
-
Aromatic and Furan C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and furan rings typically give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region.[1][10] Aromatic rings often show characteristic absorptions near 1600 cm⁻¹ and 1500 cm⁻¹.[1]
Fingerprint Region (1500-400 cm⁻¹): A Wealth of Structural Information
The fingerprint region is a complex and highly characteristic area of the IR spectrum, containing a multitude of bending and stretching vibrations.[2]
-
C-F Stretching: The C-F stretching vibration is expected to be a strong band, typically appearing in the 1250-1000 cm⁻¹ range. The exact position will be influenced by the other substituents on the aromatic ring.
-
Furan Ring Vibrations: The furan ring has characteristic breathing and deformation modes. These, along with C-O-C stretching vibrations, contribute to absorptions in the fingerprint region.
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the substituted phenyl ring are particularly informative about the substitution pattern. For a 1,2,3-trisubstituted benzene ring, characteristic absorptions are expected. The specific pattern of substitution in 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde will lead to a unique set of bands in the 900-675 cm⁻¹ region.[14][15]
-
Aldehyde C-H Bending: The in-plane bending of the aldehyde C-H bond can sometimes be observed in the 1420-1380 cm⁻¹ region, though it may be obscured by other absorptions.
Summary of Expected IR Absorptions
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic & Furan C-H Stretch | 3100 - 3000 | Weak to Medium |
| Methyl C-H Stretch | 2960 - 2850 | Weak to Medium |
| Aldehyde C-H Stretch | 2850 - 2700 | Weak to Medium |
| Aldehyde C=O Stretch | 1705 - 1680 | Strong, Sharp |
| Aromatic & Furan C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong |
Table 1: Predicted IR Absorption Frequencies for 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde.
Conclusion
The infrared spectrum of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde provides a detailed molecular fingerprint that is invaluable for its identification and characterization. By carefully preparing the sample and acquiring a high-quality spectrum, researchers can confidently identify the key functional groups and gain insights into the substitution patterns of the aromatic and furan rings. The interpretation of the spectrum, guided by established correlation charts and an understanding of vibrational principles, serves as a cornerstone for quality control and further research in the development of new pharmaceuticals and materials.
References
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Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A. (2023). Available at: [Link]
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Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. ACS Publications. (n.d.). Available at: [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Available at: [Link]
-
WSU Chemistry 410. (2021). Making a Solid State IR Sample with a Nujol Mull. YouTube. Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). Available at: [Link]
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KBr Pellet Method. Shimadzu. (n.d.). Available at: [Link]
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Sample Preparation for FTIR Analysis. Drawell. (n.d.). Available at: [Link]
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Grigg, R., Knight, J. A., & Sargent, M. V. (1965). Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. Journal of the Chemical Society (Resumed), 6057-6062. Available at: [Link]
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Infrared Spectra of Solids – the Mull Technique. (n.d.). Available at: [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]
-
Improved Assignments of the Vibrational Fundamental Modes of ortho-, meta-, and para-xylene Using Gas- and Liquid-Phase Infrared and Raman Spectra Combined with ab initio Calculations. ResearchGate. (2025). Available at: [Link]
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INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. (n.d.). Available at: [Link]
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IR Spectroscopy. Chemistry LibreTexts. (2022). Available at: [Link]
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Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. (n.d.). Available at: [Link]
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IR Spectroscopy Tutorial: Aromatics. (n.d.). Available at: [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. (n.d.). Available at: [Link]
-
Sample preparation for FT-IR. (n.d.). Available at: [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. (n.d.). Available at: [Link]
-
Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. (n.d.). Available at: [Link]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Coupled with Principal Component Analysis and Polymerase Chain Reaction (PCR) Assay for the Detection of Porcine and Bovine Gelatins in Dental Materials. NIH. (n.d.). Available at: [Link]
-
Nujol with no sample as a thin film between NaCl plates. (2018). Available at: [Link]
-
IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. (n.d.). Available at: [Link]
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An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Arylfuran-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Arylfuran-2-carbaldehydes
The 5-arylfuran-2-carbaldehyde scaffold is a cornerstone in modern synthetic and medicinal chemistry.[1][2] Comprising a furan ring substituted with an aryl group at the 5-position and a formyl (aldehyde) group at the 2-position, these molecules serve as versatile building blocks for a diverse array of complex chemical structures. Their significance stems from the furan moiety's presence in numerous FDA-approved drugs and biologically active natural products.[1] The aldehyde group, in particular, acts as a highly reactive and versatile chemical handle, enabling a wide range of transformations crucial for drug discovery and materials science.[3][4]
This guide offers a detailed exploration of the aldehyde group's reactivity within this specific molecular context. It is designed to provide researchers and drug development professionals with a deep, mechanistically-grounded understanding of how to strategically manipulate this functional group to achieve desired synthetic outcomes. We will delve into the electronic factors governing its reactivity, survey its most important chemical transformations, and provide field-proven protocols for key reactions.
The Electronic Landscape: Understanding Reactivity
The chemical behavior of the aldehyde in 5-arylfuran-2-carbaldehydes is not governed in isolation. It is a direct consequence of the electronic interplay between the furan ring, the aldehyde itself, and the aryl substituent.
-
Furan Ring: The furan ring is an electron-rich aromatic heterocycle. Its oxygen atom participates in resonance, donating electron density to the ring system.
-
Aldehyde Group (-CHO): The formyl group is a strong electron-withdrawing group. It pulls electron density from the furan ring through a resonance effect (mesomeric effect), making the aldehyde carbon highly electrophilic and susceptible to nucleophilic attack.
-
Aryl Group (Ar): The substituent at the 5-position plays a crucial modulating role. An electron-donating group (e.g., -OCH₃, -CH₃) on the aryl ring will "push" electron density through the furan system, slightly deactivating the aldehyde towards nucleophiles. Conversely, an electron-withdrawing group (e.g., -NO₂, -Cl) will further enhance the electrophilicity of the aldehyde carbon, making it more reactive.
This electronic push-pull system is fundamental to predicting and controlling the outcomes of chemical reactions.
Caption: Electronic interplay within the 5-arylfuran-2-carbaldehyde molecule.
Key Transformations of the Aldehyde Group
The electrophilic nature of the aldehyde carbon makes it a prime target for a wide variety of chemical transformations. These can be broadly categorized into oxidation, reduction, and carbon-carbon or carbon-heteroatom bond-forming reactions.
Oxidation to Carboxylic Acids
The conversion of the aldehyde to a 5-arylfuran-2-carboxylic acid is a fundamental transformation, providing access to another critical class of synthetic intermediates.[5]
-
Causality of Reagent Choice: The choice of oxidizing agent is critical to avoid unwanted side reactions, such as degradation of the electron-rich furan ring. While strong oxidants like potassium permanganate (KMnO₄) can be used, milder reagents are often preferred for higher yields and cleaner reactions. Ceric ammonium nitrate (CAN) has been reported as an effective reagent for this transformation.[5] Biocatalytic methods, using enzymes like aryl-alcohol oxidase (AAO) or vanillyl-alcohol dehydrogenase (VDH), are also emerging as green and highly selective alternatives.[6][7]
Representative Reaction: 5-Aryl-2-furaldehyde → 5-Aryl-2-furoic acid
Reduction to Primary Alcohols
Reduction of the aldehyde furnishes the corresponding primary alcohol, (5-aryl-furan-2-yl)methanol. This reaction is typically high-yielding and straightforward.
-
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[8][9] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect other functional groups like esters or carboxylic acids that might be present elsewhere in the molecule.[10][11] It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would also be effective but less selective.[12] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[8]
Representative Reaction: 5-Aryl-2-furaldehyde + NaBH₄ → (5-Aryl-furan-2-yl)methanol
Carbon-Carbon Bond Formation: Building Molecular Complexity
The ability to form new C-C bonds from the aldehyde group is arguably its most powerful feature, enabling the extension of carbon chains and the construction of complex molecular skeletons.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, ethyl cyanoacetate).[13] It is typically catalyzed by a weak base, such as piperidine.[14] The reaction is a cornerstone for synthesizing α,β-unsaturated systems, which are valuable precursors in drug synthesis and materials science.[4][14][15]
-
Wittig Reaction: The Wittig reaction provides a reliable method for converting the carbonyl group into a carbon-carbon double bond (alkene).[16][17] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[16] This transformation is highly valuable for synthesizing vinylfuran derivatives, which are important structural motifs.[18] The mechanism proceeds through a [2+2] cycloaddition to form a cyclic oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine oxide.[19][20]
-
Henry (Nitroaldol) Reaction: The Henry reaction is the base-catalyzed addition of a nitroalkane to the aldehyde, forming a β-nitro alcohol.[21] This reaction is synthetically powerful because the resulting products can be readily converted into other valuable functional groups, such as β-amino alcohols (via reduction of the nitro group) or α-nitro ketones (via oxidation of the alcohol).[21][22]
Carbon-Nitrogen Bond Formation: Accessing Amine Derivatives
-
Imine (Schiff Base) Formation: Aldehydes readily react with primary amines under mild, often acid-catalyzed, conditions to form imines (also known as Schiff bases). This reaction is typically reversible. The formation of imines is a critical step in the synthesis of many heterocyclic compounds and serves as an intermediate step in reductive amination.[23][24]
Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are detailed as self-validating systems, including reaction, workup, and purification steps.
Protocol 1: Reduction of 5-Phenylfuran-2-carbaldehyde with Sodium Borohydride
Objective: To synthesize (5-phenyl-furan-2-yl)methanol.
Materials:
-
5-Phenylfuran-2-carbaldehyde (1.0 g, 5.81 mmol)
-
Methanol (20 mL)
-
Sodium borohydride (NaBH₄) (0.24 g, 6.39 mmol, 1.1 eq)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL), magnetic stirrer, ice bath.
Step-by-Step Methodology:
-
Setup: Dissolve 5-phenylfuran-2-carbaldehyde in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 10 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride in small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent until the starting aldehyde spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl dropwise until gas evolution ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Workup: Reduce the volume of methanol using a rotary evaporator. Add deionized water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of (5-phenyl-furan-2-yl)methanol using ¹H NMR, ¹³C NMR, and IR spectroscopy. Expect the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of a new signal for the CH₂OH group (~4.6 ppm) in the ¹H NMR spectrum.
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An In-Depth Technical Guide to the Electronic Effects of the 3-Fluoro-2-Methylphenyl Substituent
Abstract
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent electronic effects is paramount for rational molecular design. The 3-fluoro-2-methylphenyl group presents a compelling case study in the interplay of competing electronic influences. This guide provides a comprehensive analysis of the inductive and resonance effects conferred by this substitution pattern, its impact on aromatic ring reactivity, and its implications for medicinal chemistry. We will delve into the theoretical underpinnings, predictive models such as the Hammett equation, and detailed experimental protocols for the empirical determination of these electronic parameters. This document is structured to serve as a practical reference for laboratory application, bridging fundamental principles with actionable experimental design.
Deconstructing the Electronic Landscape of the 3-Fluoro-2-Methylphenyl Group
The net electronic effect of the 3-fluoro-2-methylphenyl substituent is a non-trivial summation of the individual contributions of the fluorine and methyl groups, further complicated by their ortho and meta relationship to the point of attachment on a parent molecule. A foundational understanding requires dissecting these effects into their inductive and resonance components.[1]
-
Inductive Effect (σ-framework): This effect is transmitted through the sigma bonds and is primarily a function of electronegativity.[2]
-
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, drawing electron density away from the aromatic ring.
-
Methyl Group: Alkyl groups, such as methyl, are weakly electron-donating through induction (+I). They push electron density into the sigma framework of the benzene ring.
-
-
Resonance Effect (π-framework): This effect involves the delocalization of electrons through the π-system of the aromatic ring.[3]
-
Fluorine: Despite its strong -I effect, fluorine possesses lone pairs of electrons that can be donated into the π-system of the benzene ring, resulting in a +M (mesomeric) or +R (resonance) effect. This donation of electron density is most pronounced at the ortho and para positions relative to the fluorine atom.
-
Methyl Group: The methyl group can also exhibit a weak electron-donating effect through hyperconjugation, which can be considered a form of resonance.
-
The interplay of these effects is complex. For halogens, the strong -I effect typically outweighs the +R effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution, yet they remain ortho, para-directing due to the resonance stabilization of the intermediates.[1] The presence of the ortho-methyl group further modulates the electronic landscape, both through its own +I effect and potential steric influences.
Quantifying Electronic Influence: The Hammett Equation
The Hammett equation provides a powerful framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[1][4] It relates the equilibrium constant (K) or reaction rate (k) of a substituted reactant to that of the unsubstituted parent compound through the following relationship:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1][3]
-
ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects.
For the 3-fluoro-2-methylphenyl group, we would be interested in the Hammett constant for this entire moiety when it acts as a substituent on a reacting center. Due to the disubstituted nature, a simple lookup in standard Hammett tables is often not possible. The overall σ value can be approximated by the sum of the individual substituent constants (σ_meta-F and σ_ortho-Me), but this additivity can be perturbed by interactions between the substituents. Therefore, experimental determination is often necessary for a precise understanding.
Predicted Electronic Character and Reactivity
Given the strong -I effect of fluorine at the meta position and the weak +I effect of the methyl group at the ortho position, the 3-fluoro-2-methylphenyl substituent is anticipated to be, on balance, electron-withdrawing. This would manifest as a positive Hammett constant. This net electron withdrawal will influence the acidity/basicity of attached functional groups and the rates of reactions. For instance, a benzoic acid substituted with this group is expected to be more acidic than benzoic acid itself.
Experimental Determination of Electronic Effects
To empirically quantify the electronic influence of the 3-fluoro-2-methylphenyl substituent, two classical and robust experimental approaches are presented here. These protocols are designed to be self-validating systems, providing reliable data for Hammett analysis.
Protocol 1: Determination of Hammett Constant via pKa Measurement of a Substituted Benzoic Acid
The ionization of substituted benzoic acids is the foundational reaction for the definition of Hammett constants (where ρ is defined as 1.00 for this reaction in water at 25°C).[1] By synthesizing 4-(3-fluoro-2-methylphenyl)benzoic acid and measuring its pKa, we can directly determine the σ_para value for the 3-fluoro-2-methylphenyl group.
Experimental Workflow Diagram
Caption: Workflow for Hammett constant determination via pKa measurement.
Step-by-Step Methodology:
-
Synthesis of 4-(3-fluoro-2-methylphenyl)benzoic acid: A suitable cross-coupling reaction, such as a Suzuki coupling between 4-carboxyphenylboronic acid and 1-bromo-3-fluoro-2-methylbenzene, can be employed.
-
Purification and Characterization: The synthesized acid must be purified to a high degree, typically by recrystallization, to ensure accurate pKa measurements. Purity should be confirmed by NMR spectroscopy, mass spectrometry, and melting point determination.
-
Preparation of Solutions: Prepare a solution of the purified acid of known concentration (e.g., 0.01 M) in a suitable solvent. While water is the standard, a mixed solvent system (e.g., ethanol-water) may be necessary for solubility.[5] Benzoic acid should be run as a reference under identical conditions.
-
Potentiometric Titration:
-
Calibrate a pH meter with standard buffers.
-
Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Titrate the solution with a standardized solution of strong base (e.g., 0.01 M NaOH), adding the titrant in small, precise increments.[6]
-
Record the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point from the point of maximum slope on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Calculate the Hammett constant using the formula: σ = pKa (benzoic acid) - pKa (substituted benzoic acid).
-
Protocol 2: Kinetic Study of the Saponification of a Substituted Ethyl Benzoate
The rate of alkaline hydrolysis (saponification) of ethyl benzoates is sensitive to the electronic effects of substituents on the benzene ring.[1] By measuring the second-order rate constant for the saponification of ethyl 4-(3-fluoro-2-methylphenyl)benzoate, a Hammett plot can be constructed to determine the σ value.
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of ester saponification.
Step-by-Step Methodology:
-
Synthesis of Ethyl 4-(3-fluoro-2-methylphenyl)benzoate: This can be achieved by Fischer esterification of the corresponding carboxylic acid synthesized in Protocol 1.
-
Purification and Characterization: The ester must be highly pure. Purification is typically achieved by column chromatography or distillation. Purity should be verified by NMR, IR, and mass spectrometry.
-
Kinetic Measurement:
-
Prepare stock solutions of the ester and NaOH (e.g., 0.02 M) in a suitable solvent, such as 85% ethanol/water.[1]
-
Place the solutions in a constant temperature bath until they reach thermal equilibrium.
-
To initiate the reaction, mix equal volumes of the ester and NaOH solutions. Start a timer at the moment of mixing.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standard HCl.
-
-
Titration and Calculation:
-
Titrate the unreacted HCl in the quenched aliquots with a standardized NaOH solution using phenolphthalein as an indicator.
-
From the titration data, calculate the concentration of unreacted NaOH in the reaction mixture at each time point, which corresponds to the concentration of the ester remaining.
-
-
Data Analysis:
-
For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Ester] versus time will yield a straight line.
-
The slope of this line is the second-order rate constant, k.
-
To determine the σ value, this experiment should be repeated for a series of substituted ethyl benzoates with known σ values to generate a Hammett plot (log k vs. σ). The σ value for the 3-fluoro-2-methylphenyl group can then be interpolated from this plot.
-
Spectroscopic Correlation: The Power of ¹⁹F NMR
For fluorine-containing compounds, ¹⁹F NMR spectroscopy is an exceptionally sensitive tool for probing the local electronic environment. The ¹⁹F chemical shift is highly responsive to changes in electron density.[7][8]
-
Principle: Electron-withdrawing groups attached to the same aromatic ring will deshield the fluorine nucleus, causing its resonance to shift downfield (to more positive ppm values). Conversely, electron-donating groups will cause an upfield shift.
-
Application: By synthesizing a series of molecules with the 3-fluoro-2-methylphenyl group attached to different para-substituents (e.g., -NO₂, -CN, -H, -OCH₃, -N(CH₃)₂), a linear correlation can often be established between the ¹⁹F chemical shift of the fluorine atom at the 3-position and the Hammett constant (σ_p) of the para-substituent. This correlation, once established, can be used to predict the electronic properties of new derivatives.
Table 1: Predicted vs. Actual Electronic Contributions
| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density | Expected Hammett Constant Type |
| 3-Fluoro | Strong (-I) | Weak (+R) | Electron Withdrawing | Positive (σ_m) |
| 2-Methyl | Weak (+I) | Weak (+R, hyperconjugation) | Electron Donating | Negative (σ_o) |
| Combined | Net (-I) | Net (+R) | Overall Electron Withdrawing | Positive (σ) |
Implications in Drug Design and Development
The strategic incorporation of the 3-fluoro-2-methylphenyl moiety can profoundly impact the properties of a drug candidate:
-
Modulation of pKa: The electron-withdrawing nature of this group will decrease the pKa of nearby acidic protons and increase the pKa of basic nitrogen atoms. This is critical for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding.
-
Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Receptor Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions. The methyl group provides steric bulk that can influence the binding conformation.
-
Fine-Tuning Reactivity: For covalent inhibitors or other reactive molecules, the electronic effects of this substituent can be used to precisely tune the reactivity of the pharmacophore.
Conclusion
The 3-fluoro-2-methylphenyl substituent offers a sophisticated tool for medicinal chemists to modulate the electronic properties of lead compounds. Its net electron-withdrawing character, a consequence of the dominant inductive effect of the fluorine atom, can be leveraged to enhance metabolic stability, optimize pKa, and influence receptor binding affinity. While predictive models provide a valuable starting point, the experimental determination of Hammett constants through the robust protocols detailed in this guide is essential for a precise, quantitative understanding. The insights gained from such studies enable a more rational and efficient drug design process, ultimately accelerating the development of novel therapeutics.
References
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Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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El-Bindary, A. A., et al. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. ResearchGate. [Link]
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Takahata, Y., & Chong, D. P. (2005). Estimation of Hammett sigma constants of substituted benzenes through accurate density-functional calculation of core-electron binding energy shifts. ResearchGate. [Link]
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Ulrich, A. S., et al. (n.d.). Solid state F-19 NMR parameters of fluorine-labeled amino acids. Part II: Aliphatic substituents. ResearchGate. [Link]
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Last, R. L. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Pendidikan Kimia. [Link]
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Kuprov, I., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
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Müllen, K., et al. (n.d.). Molecular structure of phenyl-substituted [2,3-k]-IP 3h (left), of... ResearchGate. [Link]
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Zhang, X., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. [Link]
-
Pihl, V., et al. (n.d.). Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. ResearchGate. [Link]
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Hansch, C., et al. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. SciSpace. [Link]
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Wikipedia. (n.d.). Phenyl group. [Link]
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Beltran, J. L., et al. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]
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Van Arnum, S. D. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. ResearchGate. [Link]
-
Various Authors. (2014). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. [Link]
-
Various Authors. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
-
Various Authors. (n.d.). Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]
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da Silva, A. B. F., et al. (n.d.). Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. ChemRxiv. [Link]
-
Ghosh, S., et al. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central. [Link]
-
Gerig, J. T. (n.d.). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. National Institutes of Health. [Link]
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Various Authors. (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
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eGyanKosh. (n.d.). TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. [Link]
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The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]
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CORE. (n.d.). Saponification: A Comparative Kinetic Study in a Batch Reactor. [Link]
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Various Authors. (n.d.). Kinetic studies in ester hydrolysis. [Link]
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Zhang, W., et al. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. [Link]
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Various Authors. (n.d.). 19Flourine NMR. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, a key intermediate in pharmaceutical research and drug development. The described methodology is centered around a robust and efficient Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering detailed experimental protocols, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.
Introduction and Significance
Substituted 5-arylfuran-2-carbaldehydes are a class of organic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The furan scaffold, coupled with diverse aryl substituents, serves as a versatile template for the development of novel therapeutic agents. The target molecule, 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, incorporates a fluorinated and methylated phenyl ring, functionalities known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions and lipophilicity.
The aldehyde functionality on the furan ring provides a reactive handle for a wide array of subsequent chemical transformations, enabling the construction of more complex molecular architectures. Therefore, a reliable and scalable synthetic route to this key intermediate is of paramount importance.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde is most effectively achieved through a convergent approach, leveraging the power of modern cross-coupling chemistry. A retrosynthetic analysis reveals that the target molecule can be disconnected at the C-C bond between the furan and phenyl rings. This disconnection points towards a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step.[1]
This strategy involves the palladium-catalyzed reaction of an organoboron species with an organohalide. For the synthesis of the target molecule, two primary coupling strategies are viable:
-
Strategy A: Coupling of (3-Fluoro-2-methylphenyl)boronic acid with 5-bromo-furan-2-carbaldehyde.
-
Strategy B: Coupling of 5-formyl-2-furylboronic acid with a suitable halo-aromatic compound, such as 1-bromo-3-fluoro-2-methylbenzene.
While both strategies are feasible, Strategy A is often preferred due to the commercial availability and stability of the required (3-Fluoro-2-methylphenyl)boronic acid.[2][3] Furthermore, the synthesis of 5-bromo-furan-2-carbaldehyde from readily available starting materials is well-established.
The Suzuki-Miyaura coupling offers several advantages that make it the method of choice for this transformation:[1]
-
Mild Reaction Conditions: The reaction typically proceeds under gentle heating, preserving sensitive functional groups.
-
High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, minimizing the need for protecting groups.
-
Commercial Availability of Catalysts and Reagents: A variety of palladium catalysts, ligands, and bases are commercially available.
-
Favorable Toxicity Profile: Boronic acids are generally less toxic than many other organometallic reagents.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the necessary starting materials and the final Suzuki-Miyaura cross-coupling reaction.
Synthesis of 5-bromo-furan-2-carbaldehyde (Starting Material)
The synthesis of 5-bromo-furan-2-carbaldehyde can be achieved through the bromination of furfural.
Reaction Scheme:
Caption: Bromination of furfural to yield 5-bromo-furan-2-carbaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Furfural | 96.09 | 9.61 g | 0.10 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.10 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a stirred solution of furfural (9.61 g, 0.10 mol) in dichloromethane (200 mL) at 0 °C (ice bath), add N-bromosuccinimide (17.8 g, 0.10 mol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-furan-2-carbaldehyde as a pale yellow solid.
Synthesis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde (Target Molecule)
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromo-furan-2-carbaldehyde | 174.99 | 1.75 g | 0.01 |
| (3-Fluoro-2-methylphenyl)boronic acid | 153.95 | 1.85 g | 0.012 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.58 g | 0.0005 |
| Sodium Carbonate | 105.99 | 2.12 g | 0.02 |
| Toluene | - | 50 mL | - |
| Ethanol | - | 10 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, combine 5-bromo-furan-2-carbaldehyde (1.75 g, 0.01 mol), (3-Fluoro-2-methylphenyl)boronic acid (1.85 g, 0.012 mol), and sodium carbonate (2.12 g, 0.02 mol).
-
Add the solvent mixture of toluene (50 mL), ethanol (10 mL), and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.0005 mol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde.
Mechanistic Insights
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active palladium(0) catalyst reacts with the organohalide (5-bromo-furan-2-carbaldehyde) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound ((3-Fluoro-2-methylphenyl)boronic acid) reacts with the palladium(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Characterization
The synthesized 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The spectra should show the characteristic signals for the furan and phenyl protons and carbons, as well as the aldehyde proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the aldehyde carbonyl stretch.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Furfural is harmful if swallowed or inhaled.
-
N-Bromosuccinimide is an irritant.
-
Palladium catalysts can be toxic and should be handled with care.
-
Organic solvents are flammable.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde. The detailed protocols and mechanistic insights provided in this application note are intended to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development. Careful adherence to the experimental procedures and safety precautions is essential for achieving optimal results.
References
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-
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1372. Retrieved from [Link]
-
Donck, S., et al. (2006). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. Synlett, 2006(12), 1841-1845. Retrieved from [Link]
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). Google Patents.
- KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. (2016). Google Patents.
-
Donck, S., et al. (2006). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. ResearchGate. Retrieved from [Link]
-
Schönherr, H., & Breit, B. (2018). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2018(4), M1013. Retrieved from [Link]
- BenchChem. (2025). Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols.
- CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid. (2002). Google Patents.
-
Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-135. Retrieved from [Link]
-
Notes - Formylation of Furans. (n.d.). ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. Retrieved from [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. (n.d.).
-
Chemistry With Himani. (2023, March 18). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch [Video]. YouTube. Retrieved from [Link]
- US7045640B2 - Method of producing 5-formyl-2-furylboronic acid. (2006). Google Patents.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
-
Reddy, P. P., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(1), 143-148. Retrieved from [Link]
-
Singh, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27407. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Potassium (1-Naphthyl)Trifluoroborate. Retrieved from [Link]
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Suzuki-Miyaura coupling for 5-arylfuran-2-carbaldehyde synthesis
An In-Depth Guide to the Synthesis of 5-Arylfuran-2-carbaldehydes via Suzuki-Miyaura Coupling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 5-Arylfuran-2-carbaldehyde Scaffold
The 5-arylfuran-2-carbaldehyde framework is a privileged structural motif present in a multitude of biologically active compounds and advanced organic materials. Its derivatives are recognized for their wide-ranging applications, from pharmaceuticals to agrochemicals. The synthesis of these compounds, therefore, is of considerable interest to the scientific community. Among the various synthetic strategies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming the crucial C-C bond between the furan ring and an aryl group.[1]
This application note provides a comprehensive guide for synthesizing 5-arylfuran-2-carbaldehydes, focusing on the Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, present data on the reaction's scope, and provide troubleshooting insights to ensure reliable and reproducible outcomes.
Mechanistic Rationale: Understanding the "Why"
A successful synthesis is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts itself into the carbon-halogen bond (e.g., C-Br) of the 5-bromofuran-2-carbaldehyde. This step oxidizes the palladium from Pd(0) to a Pd(II) species.[3][4] This is often the rate-determining step of the reaction.[3]
-
Transmetalation: This step requires the activation of the organoboron compound (the arylboronic acid) by a base (e.g., K₂CO₃, K₃PO₄).[5][6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This complex then transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (the furanyl and the aryl) on the palladium center couple and are eliminated from the coordination sphere, forming the desired 5-arylfuran-2-carbaldehyde product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations
-
Choice of Halide: The reactivity order for the organic halide is I > Br > Cl.[3] 5-Bromofuran-2-carbaldehyde is a common and effective substrate, offering a good balance of reactivity and stability.
-
Catalyst and Ligand: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are frequently used.[7][8] The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. For challenging couplings, specialized ligands like those developed by Buchwald (e.g., SPhos) can be highly effective.[9]
-
Base: The base is crucial for activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used. The choice of base can significantly impact yield, especially with sensitive functional groups.[3]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 5-bromofuran-2-carbaldehyde with a generic arylboronic acid.
Materials & Equipment
-
Reactants: 5-bromofuran-2-carbaldehyde, Arylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvents: 1,4-Dioxane (anhydrous), Deionized Water
-
Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stirrer hotplate, condenser, inert gas line (Nitrogen or Argon), syringes, needles, TLC plates, rotary evaporator, column chromatography setup (silica gel).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 5-arylfuran-2-carbaldehyde.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromofuran-2-carbaldehyde (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with inert gas for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-bromofuran-2-carbaldehyde is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-arylfuran-2-carbaldehyde.
Data Summary: Reaction Scope & Optimization
The Suzuki-Miyaura coupling is highly versatile for this transformation, accommodating a wide range of arylboronic acids. The table below summarizes representative yields reported in the literature, showcasing the impact of different catalysts and substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2%) / Ligand 1¹ | Cs₂CO₃ | Toluene | 100 | 83 | [10] |
| 2 | Phenylboronic acid | Pd Resin Catalyst | DIPEA | DMF/H₂O | 100 | 91 | [10] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7%) | K₃PO₄ | Dioxane/H₂O | Reflux | Good | [7] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (7%) | K₃PO₄ | Dioxane/H₂O | Reflux | Moderate | [7] |
| 5 | 3,5-Dimethylphenylboronic acid | Pd(0) catalyst² | - | - | Heat | Excellent | [11] |
| 6 | Phenylboronic acid | trans-(Cy₂NH)Pd(OAc)₂(DAPCy) | K₂CO₃ | EtOH | RT | 91 | [10] |
¹Ligand 1 = glyoxal bis(N-methyl-N-phenyl-hydrazone) ²Specific Pd(0) catalyst and conditions detailed in the reference.
Analysis of Trends:
-
Electronic Effects: Arylboronic acids with electron-donating groups (e.g., methoxy) tend to give good yields.[7] Conversely, those with electron-withdrawing groups (e.g., chloro) may result in slightly lower yields, potentially due to slower transmetalation.[7]
-
Catalyst Efficiency: While traditional catalysts like Pd(PPh₃)₄ are effective, specialized catalyst systems can achieve high yields, sometimes even at room temperature (Entry 6).[10]
-
Flow Chemistry: The use of a continuous flow reactor with a palladium resin catalyst (Entry 2) demonstrates a modern, efficient approach to this synthesis, achieving excellent yields.[10]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Insufficiently degassed solvents.3. Wet reagents or solvents.4. Inappropriate base for the substrate. | 1. Use fresh catalyst or a more air-stable precatalyst.2. Ensure thorough degassing of solvents with N₂ or Ar.3. Use anhydrous solvents and dry the base if necessary.4. Try a different base, such as K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | The arylboronic acid reacts with trace water/protons, reverting to the arene. This is more common with heteroarylboronic acids.[12][13] | 1. Use a higher loading of the boronic acid (e.g., 1.5 eq).2. Ensure anhydrous conditions.3. Use a non-aqueous base/solvent system if possible. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | 1. Lower the reaction temperature.2. Ensure slow and controlled addition of reagents.3. Use a different ligand that disfavors this side reaction. |
| Difficult Purification | Product co-elutes with byproducts (e.g., triphenylphosphine oxide from the catalyst). | 1. Optimize the solvent system for column chromatography.2. If using Pd(PPh₃)₄, a different catalyst might produce easier-to-remove byproducts.3. Consider a crystallization step if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and high-yielding method for the synthesis of 5-arylfuran-2-carbaldehydes. By understanding the underlying mechanism, carefully selecting the catalyst, base, and solvent, and adhering to a robust experimental protocol, researchers can efficiently access a diverse library of these valuable compounds. The tolerance of the reaction to various functional groups on the arylboronic acid partner makes it a cornerstone technique in modern organic synthesis and drug discovery.
References
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
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Bhat, K. S., & Holla, B. S. (n.d.). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Hassan, A. S., et al. (n.d.). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of 5-phenylfuran-2-carbaldehyde derivatives. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Unknown. (n.d.). Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. ResearchGate. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Naeem, S., et al. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. Retrieved from [Link]
-
Walker, S. D., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the Knoevenagel condensation of 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde with various active methylene compounds. This reaction is a pivotal C-C bond formation strategy for the synthesis of novel α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and materials science. This document offers detailed protocols, discusses the underlying mechanistic principles, and explores the influence of catalysts, solvents, and reaction conditions on the reaction outcome, thereby providing a robust resource for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation, a variant of the aldol condensation, is a fundamental reaction in organic synthesis that involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield a conjugated α,β-unsaturated product.[1][2] This reaction is renowned for its efficiency in constructing carbon-carbon double bonds, a key structural motif in a vast array of biologically active molecules and functional materials.[3][4]
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficiently basic to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[3] The substrate scope of the Knoevenagel condensation is broad, accommodating a wide range of aldehydes and active methylene compounds, including malonic esters, cyanoacetates, and malononitrile.[2]
The subject of this guide, 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde, is a structurally complex heteroaromatic aldehyde. Its derivatives, synthesized via the Knoevenagel condensation, are of significant interest due to the prevalence of the furan nucleus in pharmaceuticals and the influence of the substituted phenyl ring on the molecule's electronic and steric properties.[1][3]
Synthesis of the Starting Material: 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
A crucial prerequisite for the Knoevenagel condensation is the availability of the starting aldehyde. While commercially available, understanding its synthesis is vital for researchers who may need to prepare it in-house or modify its structure. A common and effective method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis of 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde can be achieved by the palladium-catalyzed cross-coupling of 5-bromofuran-2-carbaldehyde with (3-fluoro-2-methylphenyl)boronic acid.
Caption: Proposed synthesis of the starting aldehyde via Suzuki-Miyaura coupling.
Protocol: Synthesis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromofuran-2-carbaldehyde (1.0 eq.), (3-fluoro-2-methylphenyl)boronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of sodium carbonate (Na₂CO₃). The typical solvent ratio is 2:1 toluene:aqueous base.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde.
Expected Spectroscopic Data for the Starting Aldehyde
-
¹H NMR: The spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.6 ppm), the furan ring protons (two doublets, ~7.0-7.5 ppm), the aromatic protons of the phenyl ring (multiplets, ~7.1-7.4 ppm), and the methyl group protons (singlet, ~2.3 ppm).
-
¹³C NMR: The spectrum should display signals for the aldehyde carbonyl carbon (~178 ppm), the carbons of the furan and phenyl rings, and the methyl carbon.
-
IR (Infrared Spectroscopy): A strong absorption band corresponding to the aldehyde C=O stretch is expected around 1670-1680 cm⁻¹.
Knoevenagel Condensation Protocols
The following protocols detail the Knoevenagel condensation of 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde with three common active methylene compounds: malononitrile, diethyl malonate, and cyanoacetic acid.
Reaction with Malononitrile
The reaction with malononitrile is often rapid and high-yielding, producing a dicyano-substituted alkene.
Caption: Knoevenagel condensation with malononitrile.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.
-
Product Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be isolated by evaporation of the solvent followed by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Piperidine | A weak base that effectively catalyzes the reaction without promoting side reactions. |
| Solvent | Ethanol | A common, relatively benign solvent in which the reactants are soluble and the product may precipitate. |
| Temperature | Room Temperature | Sufficient for this highly reactive active methylene compound. |
| Stoichiometry | Slight excess of malononitrile | Ensures complete consumption of the aldehyde. |
Reaction with Diethyl Malonate
The condensation with diethyl malonate typically requires more forcing conditions than with malononitrile due to the lower acidity of the methylene protons.
Protocol:
-
Reactant and Catalyst: To a solution of 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde (1.0 eq.) and diethyl malonate (1.5 eq.) in toluene, add piperidine (0.2 eq.) and a catalytic amount of acetic acid.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate).
| Parameter | Condition | Rationale |
| Catalyst | Piperidine/Acetic Acid | The combination acts as a buffered catalyst system. |
| Solvent | Toluene | Allows for azeotropic removal of water, driving the equilibrium towards the product. |
| Temperature | Reflux | Higher temperature is needed to overcome the lower reactivity of diethyl malonate. |
| Water Removal | Dean-Stark Apparatus | Essential for achieving high yields by shifting the reaction equilibrium. |
Reaction with Cyanoacetic Acid (Doebner Modification)
When cyanoacetic acid is used, the initial Knoevenagel condensation product can undergo decarboxylation, especially when the reaction is conducted in pyridine at elevated temperatures. This is known as the Doebner modification.[2]
Protocol:
-
Reaction Setup: In a flask, dissolve 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde (1.0 eq.) and cyanoacetic acid (1.2 eq.) in pyridine.
-
Catalyst (if needed): A small amount of piperidine can be added to accelerate the initial condensation.
-
Reaction and Decarboxylation: Heat the solution to reflux. The pyridine acts as both the solvent and the base to promote decarboxylation.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
| Parameter | Condition | Rationale |
| Solvent/Base | Pyridine | Acts as a solvent and a base to facilitate both condensation and subsequent decarboxylation. |
| Temperature | Reflux | Provides the thermal energy required for decarboxylation. |
| Active Methylene | Cyanoacetic Acid | The carboxylic acid functionality allows for the Doebner modification. |
Product Characterization
The synthesized α,β-unsaturated products can be characterized using standard spectroscopic techniques.
Expected Spectroscopic Data for Knoevenagel Products
-
¹H NMR: The most characteristic signal is the vinylic proton, which typically appears as a singlet in the range of 7.5-8.5 ppm. The signals for the furan and phenyl protons will also be present, potentially shifted downfield due to the extended conjugation.
-
¹³C NMR: The spectrum will show signals for the newly formed C=C bond, with the β-carbon (attached to the furan ring) appearing at a lower field than the α-carbon. The cyano and/or ester carbonyl carbons will also be visible.
-
IR Spectroscopy: A strong absorption for the C≡N stretch (for products from malononitrile and cyanoacetic acid) will be observed around 2220 cm⁻¹. For the product from diethyl malonate, a strong C=O stretch for the ester will be present around 1720-1730 cm⁻¹. The C=C double bond stretch will appear around 1600-1640 cm⁻¹.[1][3]
-
Mass Spectrometry: Will provide the molecular weight of the product, confirming the successful condensation.
Mechanistic Insights
The Knoevenagel condensation proceeds through a well-established mechanism.
Caption: Generalized mechanism of the Knoevenagel condensation.
-
Enolate Formation: A weak base removes a proton from the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product.
-
Dehydration: The aldol adduct readily eliminates a molecule of water to form the stable, conjugated α,β-unsaturated product.
Conclusion
The Knoevenagel condensation of 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde provides a versatile and efficient route to a variety of highly functionalized α,β-unsaturated compounds. By carefully selecting the active methylene compound, catalyst, and reaction conditions, researchers can synthesize a diverse library of molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for the successful implementation of this important chemical transformation.
References
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Heravi, M. M., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
- Al-Azawi, S. F. (2018). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research, 11(01), 23-31.
- Khalaf, M., Abdel-Wahab, A., & Kandil, F. (2012). Knoevenagel Condensation of 5-Substituted Furan-2-Carboxaldehyde with Indan-1,3-dione. Iraqi Journal of Science, 53(1), 17-24.
- MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Pawar, S. S., & Shisodia, S. U. (2024).
- Scientific Research Publishing. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes.
- MDPI. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(2), M1382.
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PubChem. (n.d.). 5-Methylfurfural. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. [Link]
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The Emerging Role of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery
The furan ring system is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic and steric properties, coupled with its capacity to act as a bioisostere for other aromatic systems like the phenyl group, have cemented its importance in drug design.[1] The furan moiety is integral to drugs with diverse activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The 5-aryl-furan-2-carbaldehyde framework, in particular, has garnered significant attention as a key intermediate for the synthesis of novel bioactive molecules.[3] This application note focuses on a specific, promising derivative: 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, exploring its potential applications and providing detailed protocols for its synthesis and derivatization based on established methodologies for analogous compounds.
Molecular Profile of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
| Property | Value | Source |
| IUPAC Name | 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde | N/A |
| CAS Number | 1251392-87-6 | N/A |
| Molecular Formula | C₁₂H₉FO₂ | N/A |
| Molecular Weight | 204.20 g/mol | N/A |
| Structure | ![]() | N/A |
Anticipated Medicinal Chemistry Applications
While specific biological data for 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde is not yet prevalent in public literature, we can extrapolate its potential therapeutic applications based on the well-documented activities of structurally similar 5-aryl-furan-2-carbaldehydes. The presence of the fluoro and methyl substituents on the phenyl ring is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of metabolic stability, target affinity, and cell permeability.
Potential Therapeutic Areas:
-
Oncology: Derivatives of 5-aryl-furan-2-carbaldehydes have shown promise as anticancer agents. For instance, compounds bearing a 5-(4-chlorophenyl)furan moiety have been demonstrated to inhibit tubulin polymerization, a clinically validated anticancer mechanism. The electronic effects of the fluoro and methyl groups on the phenyl ring of the title compound could influence its interaction with biological targets like tubulin.
-
Infectious Diseases: The furan nucleus is a common feature in many antimicrobial agents.[1] It is plausible that derivatives of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde could be explored for their antibacterial and antifungal activities.
-
Inflammatory Disorders: The anti-inflammatory potential of furan-containing compounds is well-established.[1] The title compound could serve as a starting point for the development of novel anti-inflammatory agents.
Synthetic Protocols
The synthesis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde can be approached through several established methods for the arylation of furan rings. Below are two representative protocols adapted from the literature for the synthesis of 5-aryl-furan-2-carbaldehydes.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the palladium-catalyzed cross-coupling of arylboronic acids with 5-halofuran-2-carbaldehydes.[3]
Workflow Diagram:
Sources
Application Notes and Protocols: 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of Substituted Furans in Medicinal Chemistry
The furan scaffold is a cornerstone in the architecture of numerous biologically active molecules. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting properties that span from antibacterial and antifungal to potent anti-inflammatory and antitumor activities. The inherent electronic properties and structural rigidity of the furan ring make it an excellent pharmacophore for interaction with various biological targets. Among the vast family of furan-containing compounds, 5-aryl-furan-2-carbaldehydes represent a particularly valuable class of intermediates. These molecules serve as versatile building blocks, enabling the construction of complex molecular frameworks destined for therapeutic applications. 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde has emerged as a critical intermediate in the synthesis of novel therapeutic agents, most notably in the development of inhibitors for soluble epoxide hydrolase (sEH), a key enzyme implicated in inflammatory pathways. This guide provides a comprehensive overview of the applications and detailed protocols related to this important pharmaceutical intermediate.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate. Below is a summary of the key data for 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉FO₂ | [1] |
| Molecular Weight | 204.20 g/mol | [1] |
| CAS Number | 1251392-87-6 | [1] |
| Appearance | Expected to be a solid at room temperature. | [2] |
| Solubility | Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | [3] |
| Hazard Identification | May cause skin and serious eye irritation. May be harmful if swallowed or in contact with skin. | [4] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. | [5] |
Synthetic Protocol: Suzuki-Miyaura Coupling for the Preparation of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
The synthesis of 5-aryl-furan-2-carbaldehydes is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a preferred method due to its mild reaction conditions and tolerance of a wide range of functional groups.[6] This protocol outlines a representative procedure for the synthesis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde from 5-bromofuran-2-carbaldehyde and (3-fluoro-2-methylphenyl)boronic acid.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.
Experimental Workflow
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromofuran-2-carbaldehyde (1.0 mmol, 1 equiv.), (3-fluoro-2-methylphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3 equiv.).
-
Solvent and Catalyst Addition: To the flask, add a mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL).
-
Inert Atmosphere: Seal the flask with a septum and flush the system with an inert gas, such as argon, for 10-15 minutes to remove any oxygen.
-
Catalyst Introduction: Under a positive pressure of argon, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to 70°C and stir vigorously overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde.
Application in Pharmaceutical Synthesis: The Case of GSK2256294, a Soluble Epoxide Hydrolase (sEH) Inhibitor
5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde is a pivotal intermediate in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties.
Mechanism of Action of GSK2256294
GSK2256294 functions by inhibiting the sEH enzyme, thereby preventing the hydrolysis of EETs into their less active dihydroxy-eicosatrienoic acids (DHETs).[7] This leads to an increase in the endogenous levels of EETs, which in turn can modulate various signaling pathways to reduce inflammation and oxidative stress.[7][8]
The therapeutic potential of sEH inhibitors like GSK2256294 is being explored for a range of conditions, including inflammatory diseases and cardiovascular disorders. By targeting sEH, GSK2256294 can decrease the levels of pro-inflammatory T cells that produce interferon-gamma (IFNγ) and reduce the secretion of tumor necrosis factor-alpha (TNFα).[3]
Signaling Pathway of sEH Inhibition
Conclusion
5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde stands out as a highly valuable intermediate for the pharmaceutical industry. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for the efficient production of this key building block. Its application in the synthesis of innovative drugs such as the sEH inhibitor GSK2256294 underscores its importance in developing new therapies for inflammatory and cardiovascular diseases. The protocols and information provided herein are intended to support researchers and drug development professionals in the effective utilization of this versatile compound.
References
- Current time information in Winnipeg, CA. (n.d.).
- GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. (2021). Hypertension, 78(3), 875–885.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. (2023).
- The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells. (2021). Metabolism, 125, 154911.
-
5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
5-Methylfurfural. (n.d.). Wikipedia. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Scaffolds from 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde as a strategic starting material for the synthesis of diverse, novel heterocyclic compounds. The furan scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3][4] The specific substitution pattern of the title compound—featuring a sterically hindered and electronically modified phenyl ring—offers a unique entry point for creating libraries of drug-like molecules with potential therapeutic applications. This guide details several robust and versatile synthetic protocols, including the Knoevenagel condensation, the Gewald aminothiophene synthesis, and the Biginelli reaction. Each protocol is presented with a detailed step-by-step methodology, an explanation of the underlying chemical principles, and guidance on product characterization, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of 5-Aryl-Furan-2-Carbaldehydes
5-Aryl-furan-2-carbaldehydes are privileged synthons in organic synthesis. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, while the 5-aryl-furan core acts as a bioisostere for phenyl rings, often improving metabolic stability and modulating drug-receptor interactions.[1] The title compound, 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, is particularly noteworthy. The ortho-methyl group introduces conformational constraints, while the meta-fluoro atom alters the electronic properties of the phenyl ring, providing a unique combination of steric and electronic features that can be exploited to fine-tune the pharmacological profile of the resulting heterocyclic derivatives.
This guide outlines validated protocols to transform this key intermediate into several important classes of heterocycles that are prevalent in modern drug discovery programs.
Figure 1: Synthetic pathways from the starting aldehyde to key heterocyclic cores.
Synthesis of the Starting Material: 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
The preparation of the title aldehyde is a critical first step. While various cross-coupling methods exist, a reliable approach is the Suzuki-Miyaura reaction, which involves the palladium-catalyzed coupling of a boronic acid with a halo-furan.[5][6]
Principle: This reaction leverages the catalytic cycle of palladium to form a carbon-carbon bond between an sp²-hybridized organoborane and an sp²-hybridized organohalide. The use of a suitable ligand and base is crucial for efficient turnover.
Protocol:
-
To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) and (3-fluoro-2-methylphenyl)boronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction vessel.
-
Heat the mixture to 85°C and stir vigorously under an inert atmosphere for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp. | Yield |
| 5-Bromofuran-2-carbaldehyde | (3-Fluoro-2-methylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85°C | 75-85% |
| Table 1: Optimized conditions for the synthesis of the starting material. |
Protocol I: Knoevenagel Condensation for the Synthesis of Activated Alkenes
The Knoevenagel condensation is a cornerstone reaction for C=C bond formation, reacting an aldehyde with an active methylene compound.[7][8] The resulting electron-deficient alkenes are highly valuable intermediates for further elaboration, including Michael additions and cycloaddition reactions.
Principle and Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the stable α,β-unsaturated product.[9][10] Ethanol is an excellent solvent choice as it solubilizes the reactants and the catalyst while being environmentally benign.
Figure 2: Experimental workflow for the Knoevenagel condensation.
Detailed Step-by-Step Protocol (using Malononitrile):
-
In a round-bottom flask, dissolve 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde (1.0 eq, e.g., 1.0 mmol, 218 mg) and malononitrile (1.1 eq, 1.1 mmol, 73 mg) in absolute ethanol (5 mL).
-
To this stirred solution, add piperidine (0.1 eq, 0.1 mmol, 10 µL) dropwise at room temperature.
-
Continue stirring at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the formation of a precipitate. Monitor the reaction's progress by TLC (e.g., 3:1 hexane/ethyl acetate).
-
Once the starting aldehyde is consumed, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to afford 2-((5-(3-fluoro-2-methylphenyl)furan-2-yl)methylene)malononitrile.
Expected Characterization:
-
¹H NMR: Appearance of a new singlet in the δ 7.5-8.0 ppm range corresponding to the vinylic proton, and disappearance of the aldehyde proton signal (δ ~9.6 ppm).
-
IR (cm⁻¹): Strong C≡N stretch around 2220 cm⁻¹, C=C stretch around 1600 cm⁻¹.
-
MS (ESI+): Correct [M+H]⁺ or [M+Na]⁺ peak.
| Active Methylene Cmpd. | Catalyst | Solvent | Time | Temp. | Expected Yield |
| Malononitrile | Piperidine | Ethanol | 1-2 h | RT | >90% |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 2-4 h | RT | 85-95% |
| Table 2: Reaction parameters for Knoevenagel condensation. |
Protocol II: Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful, one-pot multicomponent synthesis of 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur.[11][12][13] This reaction provides a rapid and efficient route to a highly decorated and pharmaceutically relevant heterocyclic core.[14]
Principle and Rationale: The reaction mechanism is understood to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene nitrile to form an activated alkene (as in Protocol I).[12] Concurrently, elemental sulfur reacts with the base (morpholine is a highly effective catalyst and base) to form a reactive polysulfide species. This species adds to the β-carbon of the alkene in a Michael-type addition. The resulting intermediate then undergoes intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.
Detailed Step-by-Step Protocol (using Ethyl Cyanoacetate):
-
To a mixture of 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde (1.0 eq, 1.0 mmol, 218 mg), ethyl cyanoacetate (1.0 eq, 1.0 mmol, 113 mg), and finely powdered elemental sulfur (1.1 eq, 1.1 mmol, 35 mg) in ethanol (10 mL), add morpholine (1.5 eq, 1.5 mmol, 131 µL).
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Maintain the temperature and stirring for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
A solid precipitate will form. Stir the suspension for 30 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure ethyl 2-amino-5-(5-(3-fluoro-2-methylphenyl)furan-2-yl)thiophene-3-carboxylate.
Expected Characterization:
-
¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons (δ ~5.5-7.0 ppm, exchangeable with D₂O) and the absence of the aldehyde proton. A new thiophene proton signal will also be present.
-
IR (cm⁻¹): N-H stretching bands (typically two) in the 3300-3500 cm⁻¹ region, and a C=O stretch for the ester around 1680 cm⁻¹.
| Active Methylene Cmpd. | Base/Catalyst | Solvent | Time | Temp. | Expected Yield |
| Ethyl Cyanoacetate | Morpholine | Ethanol | 3-5 h | 60°C | 70-80% |
| Malononitrile | Morpholine | Ethanol | 2-4 h | 60°C | 75-85% |
| Table 3: Reaction parameters for the Gewald aminothiophene synthesis. |
Protocol III: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a classic multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[15] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Principle and Rationale: This one-pot synthesis is typically catalyzed by a Brønsted or Lewis acid. The mechanism is believed to involve the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent intramolecular cyclization and dehydration to afford the final DHPM product. Ferric chloride (FeCl₃·6H₂O) is an inexpensive, efficient, and mild Lewis acid catalyst for this transformation.[15]
Figure 3: Process flow diagram for the Biginelli multicomponent reaction.
Detailed Step-by-Step Protocol:
-
In a 50 mL round-bottom flask, prepare a mixture of 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde (1.0 eq, 1.0 mmol, 218 mg), ethyl acetoacetate (1.2 eq, 1.2 mmol, 152 µL), and urea (1.5 eq, 1.5 mmol, 90 mg) in ethanol (15 mL).
-
Add ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 eq, 0.1 mmol, 27 mg) to the mixture.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 78°C) with stirring.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing 50 mL of crushed ice, while stirring.
-
A solid product will precipitate. Continue stirring for 20-30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it with plenty of cold water.
-
Dry the crude product and recrystallize from hot ethanol to yield pure 5-(ethoxycarbonyl)-4-(5-(3-fluoro-2-methylphenyl)furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Expected Characterization:
-
¹H NMR: Two distinct N-H signals (one may be broad), a characteristic doublet for the proton at the C4 position (δ ~5.2-5.5 ppm), and signals for the ethyl ester and methyl groups.
-
¹³C NMR: Signals corresponding to the urea-like carbonyl carbon (δ ~152 ppm) and the ester carbonyl (δ ~165 ppm).
| β-Ketoester | Urea Source | Catalyst | Solvent | Time | Temp. | Expected Yield |
| Ethyl Acetoacetate | Urea | FeCl₃·6H₂O | 4-6 h | Reflux | 75-85% | |
| Ethyl Acetoacetate | Thiourea | FeCl₃·6H₂O | 4-6 h | Reflux | 70-80% | |
| Table 4: Reaction parameters for the Biginelli synthesis of DHPMs. |
Conclusion
5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde has been demonstrated to be an exceptionally versatile and valuable building block for the synthesis of diverse heterocyclic systems. The protocols detailed herein—Knoevenagel condensation, Gewald aminothiophene synthesis, and the Biginelli reaction—are robust, high-yielding, and provide access to molecular scaffolds of high interest in medicinal chemistry and drug discovery. By providing detailed, step-by-step instructions and explaining the rationale behind the experimental choices, this guide empowers researchers to confidently utilize this key intermediate in their synthetic programs, facilitating the exploration of new chemical space and the development of novel therapeutic agents.
References
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MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link].
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link].
-
ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available at: [Link].
-
ResearchGate. (PDF) Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. Available at: [Link].
-
ResearchGate. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Available at: [Link].
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PubMed. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Available at: [Link].
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Scirp.org. Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Available at: [Link].
-
orientjchem.org. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link].
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National Institutes of Health (NIH). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Available at: [Link].
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ResearchGate. Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Available at: [Link].
-
iasj.net. Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Available at: [Link].
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SpringerLink. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Available at: [Link].
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geterotsikly.com. REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Available at: [Link].
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Wikipedia. Paal–Knorr synthesis. Available at: [Link].
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Caltech. Multicomponent Reactions in Total Synthesis. Available at: [Link].
-
Al-Qadisiyah Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. Available at: [Link].
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Wikipedia. Knoevenagel condensation. Available at: [Link].
-
ommegaonline.org. Furan: A Promising Scaffold for Biological Activity. Available at: [Link].
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link].
- Google Patents. 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
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YouTube. Paal Knorr Synthesis of Furan - Mechanism. Available at: [Link].
-
ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link].
-
PubMed. Furans, thiophenes and related heterocycles in drug discovery. Available at: [Link].
-
National Institutes of Health (NIH). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link].
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ACS Omega. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. Available at: [Link].
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MBB College. Synthesis of Furan. Available at: [Link].
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Wikipedia. 5-Methylfurfural. Available at: [Link].
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ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link].
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YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link].
-
geterotsikly.com. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link].
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National Institutes of Health (NIH). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link].
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Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Synthesis of 5-Arylfuran-2-carbaldehydes
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling synthesis of 5-arylfuran-2-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful C-C bond-forming reaction and may encounter challenges with side product formation. We will explore the causality behind common issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[1] However, the coupling of heteroaromatic substrates, such as furan derivatives, introduces specific challenges. The furan ring's electronics and the presence of the reactive carbaldehyde group can lead to several competing reaction pathways. This guide provides a structured approach to identifying, understanding, and mitigating the formation of common impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 5-arylfuran-2-carbaldehydes via Suzuki-Miyaura coupling.
Question 1: I am observing a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this homocoupling?
Answer: You are observing the homocoupling of your organoboron reagent, a common side reaction in Suzuki-Miyaura couplings.[2] This process can be driven by several factors:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[2] It is crucial to ensure your reaction vessel and solvents are thoroughly degassed to create an inert atmosphere.
-
Palladium(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction can be accomplished by various species in the reaction, but sometimes two molecules of the organoboron reagent are consumed to reduce one molecule of Pd(II) to Pd(0), resulting in the formation of a homocoupled dimer.[3]
-
Reaction Conditions: Elevated temperatures and certain bases can sometimes favor this side reaction pathway.
Troubleshooting Strategies:
-
Rigorous Degassing: Before adding your catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for at least 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the need for in-situ reduction by the boronic acid, thereby minimizing this specific homocoupling pathway.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling reaction. For instance, employing dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been shown to suppress boronic acid homocoupling in challenging systems.[4]
Question 2: My main impurity is furan-2-carbaldehyde, where the boronic acid group has been replaced by a hydrogen atom. What is this side reaction and how can I prevent it?
Answer: This highly common and often frustrating side reaction is known as protodeboronation (or protodeborylation).[5] It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] Heteroaromatic boronic acids, particularly five-membered rings like furan, are notoriously susceptible to this process.[6]
The mechanism is typically base-catalyzed, where the presence of aqueous base and elevated temperatures facilitates the cleavage of the C-B bond.[3][5][6]
Troubleshooting Strategies:
-
Choice of Base: Use the mildest base that can effectively promote the reaction. Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄, or fluoride sources like KF or CsF, which can activate the boronic acid without being overly harsh.[7][8]
-
Anhydrous Conditions: While Suzuki couplings are often tolerant of water, minimizing water content can suppress protodeboronation. Using anhydrous solvents and reagents can be beneficial.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are often more stable towards protodeboronation than the corresponding boronic acids.[3][6] They slowly hydrolyze under the reaction conditions to release the boronic acid in low concentrations, which can then be consumed in the desired catalytic cycle before it has a chance to decompose.[6]
-
Reaction Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Prolonged reaction times at high temperatures increase the likelihood of protodeboronation.
Question 3: I am isolating the starting material, furan, from my reaction with 5-bromofuran-2-carbaldehyde. What is causing this dehalogenation?
Answer: The formation of the corresponding arene from an aryl halide starting material is known as dehalogenation or hydrodehalogenation. This side reaction occurs within the catalytic cycle. After the initial oxidative addition of the 5-bromofuran-2-carbaldehyde to the Pd(0) center, the resulting Aryl-Pd(II)-Br intermediate can react with a hydride source instead of the organoboron reagent.[9] Subsequent reductive elimination then releases the dehalogenated furan-2-carbaldehyde and regenerates the Pd(0) catalyst.
Sources of hydride can include solvent impurities (e.g., alcohols), certain amine bases, or water.[9]
Troubleshooting Strategies:
-
Solvent and Reagent Purity: Use high-purity, anhydrous solvents to minimize potential hydride sources.
-
Base Selection: Avoid bases that can readily act as hydride donors. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over amine bases if dehalogenation is an issue.
-
Optimize Ligand and Catalyst Loading: A highly active catalyst system that promotes rapid transmetalation and reductive elimination can help the desired cross-coupling pathway outcompete the dehalogenation side reaction.
Summary of Troubleshooting Strategies
| Observed Side Product | Problem | Likely Cause(s) | Recommended Solutions |
| Aryl-Aryl Dimer | Homocoupling | 1. Presence of oxygen.2. In-situ reduction of Pd(II) precatalyst.3. Sub-optimal reaction conditions. | 1. Rigorously degas solvents and reaction mixture.2. Use a Pd(0) source (e.g., Pd(PPh₃)₄).3. Employ bulky, electron-rich ligands (e.g., SPhos). |
| Furan-2-carbaldehyde | Protodeboronation | 1. Instability of the furan boronic acid.2. Use of strong aqueous base.3. High reaction temperature. | 1. Use a milder base (K₃PO₄, K₂CO₃, CsF).2. Minimize water content.3. Use a more stable boronic ester (pinacol or MIDA).4. Lower the reaction temperature. |
| Dehalogenated Starting Material | Dehalogenation | 1. Hydride abstraction by the Aryl-Pd(II) intermediate.2. Impurities in solvent or reagents. | 1. Use high-purity, anhydrous solvents.2. Select non-hydride-donating bases (carbonates, phosphates).3. Optimize catalyst system for faster cross-coupling. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathways that lead to the formation of common side products.
Caption: Suzuki-Miyaura cycle and key side reaction pathways.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 5-halofuran-2-carbaldehyde with an arylboronic acid, incorporating best practices to minimize side product formation.
Materials:
-
5-Bromofuran-2-carbaldehyde (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (1-3 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like SPhos (2-4 mol%)
-
Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-bromofuran-2-carbaldehyde (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition & Degassing: Add the anhydrous solvent system via syringe. Vigorously bubble Argon or Nitrogen through the stirred mixture for an additional 20-30 minutes to ensure complete degassing. This step is critical to prevent oxygen-mediated homocoupling.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst and ligand (if applicable) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS. Aim for the lowest temperature that allows for complete consumption of the limiting reagent in a reasonable timeframe to minimize thermal decomposition and protodeboronation.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 5-arylfuran-2-carbaldehyde from any side products.
By carefully controlling the reaction parameters as outlined in this guide, researchers can significantly improve the yield and purity of their desired 5-arylfuran-2-carbaldehyde products.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Jubbair, S., Singh, R. B., & Singh, V. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Scott Rychnovsky lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives | Request PDF. Retrieved from [Link]
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Li, G., Chen, J., Li, J., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(6), 1599–1607. [Link]
-
ResearchGate. (2025, August 10). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2015, August 5). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimization of Suzuki Coupling for Substituted Arylboronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with substituted arylboronic acids. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this powerful C-C bond-forming reaction.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format. The goal is to rapidly diagnose and solve common issues.
Q1: My Suzuki coupling has failed, showing low to no conversion of my starting materials. What are the first things I should check?
A1: A stalled reaction is a common issue that can typically be traced back to one of four key areas: the catalyst's activity, the reaction atmosphere, reagent integrity, or the fundamental reaction parameters.
-
Catalyst Activity: The active catalyst in the Suzuki coupling is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, some Pd(0) sources (e.g., Pd₂(dba)₃) and the phosphine ligands used can be sensitive to air and moisture, leading to decomposition and loss of activity.[2]
-
Immediate Action: Try using a fresh batch of catalyst and ligand. For more robust and reliable initiation, consider using air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed to generate the active Pd(0) species more efficiently.[1]
-
-
Oxygen Contamination: The presence of molecular oxygen is highly detrimental. It can lead to the oxidative degradation of phosphine ligands and trigger the unwanted homocoupling of your boronic acid, consuming your starting material and deactivating the catalyst.[1][3]
-
Immediate Action: Ensure your solvent is rigorously degassed before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Reagent Purity & Stability: Arylboronic acids can degrade over time, particularly through dehydration to form cyclic boroxine trimers, or via protodeboronation.[2] The purity of your aryl halide is also critical.
-
Immediate Action: Verify the purity of your starting materials. If the boronic acid is old or has been stored improperly, consider using a fresh bottle or repurifying it.
-
-
Base and Solvent Choice: The base is not just a spectator; it is essential for activating the boronic acid to form the boronate species required for transmetalation.[4] The base's effectiveness is highly dependent on the solvent system. For biphasic reactions (e.g., toluene/water), vigorous stirring is crucial to ensure efficient mixing and facilitate the reaction at the interface.[1]
-
Immediate Action: Ensure the base is finely powdered for maximum surface area, especially in non-aqueous conditions. If using a biphasic system, check that your stir rate is high enough to create an emulsion.
-
Q2: I'm observing a significant amount of a side product that corresponds to my starting arene (protodeboronation). How can I prevent this?
A2: Protodeboronation is the substitution of the C-B bond with a C-H bond. This side reaction is particularly prevalent with electron-rich arylboronic acids and certain heteroarylboronic acids, as the protonolysis of the carbon-boron bond becomes more favorable.[5]
-
Causality: The primary culprit is the presence of a proton source, most commonly water, in combination with a base. The reaction proceeds via the formation of a boronate intermediate, which is then cleaved by a proton.
-
Solutions:
-
Switch to Anhydrous Conditions: Eliminating water, the main proton source, is the most direct solution. Use anhydrous solvents and consider a non-hydroxide base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[1][6]
-
Use a Milder Base: Strong bases can accelerate the formation of the boronate intermediate that is susceptible to protonolysis. Switching from strong bases like NaOH or KOtBu to milder inorganic bases like K₂CO₃ or KF can significantly reduce this side reaction.[1]
-
Protect the Boronic Acid: For particularly sensitive substrates, using a more stable boron reagent is a highly effective strategy. Aryltrifluoroborates (Ar-BF₃K) or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to protodeboronation under basic conditions and slowly release the boronic acid into the reaction medium.[7] This "slow release" keeps the instantaneous concentration of the sensitive free boronic acid low, suppressing the side reaction.
-
Q3: My primary side-product is the symmetrical biaryl from the homocoupling of my boronic acid. What is causing this and how can I stop it?
A3: The formation of a biaryl derived from two molecules of your boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common and frustrating side reaction. It consumes your nucleophile and complicates purification.
-
Causality: There are two main pathways for homocoupling. The first, and most common, is an oxygen-mediated process where dissolved O₂ in the reaction mixture facilitates the coupling.[3] The second pathway can occur during the reduction of a Pd(II) precatalyst, where the boronic acid itself acts as the reductant, consuming two equivalents to generate the active Pd(0) species.[8]
-
Solutions:
-
Rigorous Degassing: As with general reaction failure, the most critical step is to remove all traces of oxygen from your solvent and reaction headspace. Subsurface sparging with nitrogen or argon is highly effective.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[2]
-
Employ Bulky Ligands: Bulky phosphine ligands can sometimes disfavor the formation of the palladium species responsible for homocoupling.[6]
-
Q4: My reaction with an electron-deficient arylboronic acid is very slow and gives low yields. How can I drive it to completion?
A4: Electron-deficient arylboronic acids (e.g., those with -NO₂, -CF₃, or -CN groups) are challenging coupling partners because their reduced electron density makes them less nucleophilic. This directly slows down the transmetalation step, which is often the rate-limiting step in the catalytic cycle for these substrates.[9]
-
Causality: The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. A less electron-rich aryl group is less "eager" to make this transfer, slowing the entire catalytic cycle.
-
Solutions:
-
Use a Stronger Base: A stronger base (e.g., K₃PO₄, Cs₂CO3, or even NaOH) will more effectively generate the "ate" complex (Ar-B(OH)₃⁻), which is significantly more nucleophilic and accelerates the transmetalation step.[9][10]
-
Increase Electron Density at the Catalyst: Employing strongly electron-donating phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or Buchwald-type biarylphosphine ligands) can make the palladium center more electron-rich.[11][12] This enhances its reactivity and can facilitate the overall catalytic turnover.
-
Increase Temperature: As with many slow reactions, increasing the reaction temperature can provide the necessary activation energy to overcome the sluggish transmetalation. Solvents like toluene, xylene, or DMF are suitable for higher-temperature reactions.[13]
-
Q5: I am attempting to couple a sterically hindered arylboronic acid with ortho-substituents, and the reaction is not working. What conditions should I try?
A5: Steric hindrance presents a major challenge in Suzuki coupling, impeding both the transmetalation and the final reductive elimination step where the new C-C bond is formed.[1][14] Standard conditions (e.g., Pd(PPh₃)₄) are often completely ineffective.
-
Causality: Large ortho-substituents on the boronic acid and/or the aryl halide prevent the coupling partners from easily approaching the palladium center and adopting the required geometry for bond formation.
-
Solutions: This is where modern, specialized catalyst systems are essential.
-
Use Bulky, Electron-Rich Ligands: This is the most critical parameter. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are specifically designed to address this problem.[1] Their bulkiness promotes the reductive elimination step, while their electron-donating nature accelerates the oxidative addition. N-heterocyclic carbenes (NHCs) are another class of ligands that are highly effective for coupling sterically hindered substrates.[4]
-
Employ a Strong Base and High Temperature: To overcome the steric barriers, more forcing conditions are typically required. A strong base like K₃PO₄ or Cs₂CO₃ is often used in combination with high temperatures (typically >100 °C) in solvents like toluene or xylene.[13]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction optimization and component selection.
Q1: How do I choose the right palladium source and ligand for my specific application?
A1: The choice of catalyst system is crucial and depends on the reactivity of your substrates. A tiered approach is often best:
| Ligand/Catalyst System | Primary Application | Rationale & Comments |
| Pd(PPh₃)₄ | Simple, unhindered aryl bromides/iodides. | A classic, reliable choice for "easy" couplings. Not effective for aryl chlorides or sterically demanding substrates. |
| Pd(OAc)₂ / P(t-Bu)₃ or PCy₃ | Unactivated or hindered aryl bromides. | These electron-rich, bulky monodentate phosphines are more active than PPh₃ and can handle more challenging substrates.[12] |
| Buchwald Ligands (XPhos, SPhos, etc.) with a Pd source | Sterically hindered, electron-rich, or electron-poor substrates; aryl chlorides. | The gold standard for difficult couplings. These ligands are bulky and highly electron-donating, promoting both oxidative addition and reductive elimination. Often used with G2, G3, or G4 palladacycle precatalysts for convenience and reliability.[1][6] |
| N-Heterocyclic Carbenes (NHCs) | Aryl chlorides, thermally stable applications. | NHCs are strong electron donors and form very stable complexes with palladium, making them suitable for high-temperature reactions and for coupling unreactive aryl chlorides.[4] |
Q2: What is the precise role of the base, and how do I select the best one?
A2: The base is essential for the transmetalation step. It reacts with the boronic acid (or an intermediate palladium-alkoxide/hydroxide complex) to form a tetracoordinate boronate species (Ar-B(OH)₃⁻). This boronate is more nucleophilic than the neutral boronic acid, enabling the transfer of the aryl group from boron to palladium.[4]
| Base | Relative Strength | Common Use Cases & Notes |
| KF, CsF | Mild | Used in anhydrous conditions. Particularly useful when base-sensitive functional groups are present.[4] |
| NaHCO₃, K₂CO₃, Cs₂CO₃ | Moderate | K₂CO₃ is a versatile, inexpensive workhorse base, often used in aqueous solvent mixtures.[6] Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| K₃PO₄ | Strong | A very effective base, especially for challenging couplings involving electron-deficient or hindered partners. Often used under anhydrous conditions.[9] |
| NaOH, KOH, KOtBu | Very Strong | Can be very effective but may promote side reactions like protodeboronation or hydrolysis of sensitive functional groups (e.g., esters).[15] |
Q3: When should I use an organotrifluoroborate or MIDA boronate instead of a boronic acid?
A3: You should consider these protected boron reagents when you are working with boronic acids that are prone to decomposition, either on the shelf or under the reaction conditions.
-
Aryltrifluoroborates (ArBF₃K): These are crystalline, air-stable solids that are much less susceptible to protodeboronation than their corresponding boronic acids.[7] They are competent coupling partners under standard Suzuki conditions, where the B-F bonds are slowly hydrolyzed to generate the active boronate.
-
MIDA Boronates: These are exceptionally stable, even to column chromatography.[7] They are particularly useful for synthesizing and storing unstable boronic acids (e.g., many 2-heteroaryl boronic acids). The MIDA group is cleaved under slow, controlled hydrolysis with a mild aqueous base, releasing the boronic acid into the reaction. This "slow release" is highly effective at minimizing side reactions like protodeboronation.[7]
Section 3: Key Experimental Protocols & Visualizations
Catalytic Cycle and Troubleshooting Workflow
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This is a starting point protocol and should be optimized for specific substrates.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1–5 mol%) and the ligand (e.g., SPhos, 2.2–11 mol%).
-
Solvent Addition: Add degassed solvent(s) via syringe (e.g., a 4:1 mixture of toluene and water, to a concentration of ~0.1 M in the aryl bromide).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring and monitor by TLC or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation and Use of a Diethanolamine Adduct for Unstable Boronic Acids
This protocol creates a stable, solid MIDA-like adduct that can be easily handled and stored.
-
Dissolution: In a vial with a stir bar, dissolve the unstable boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1][16]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1][16]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the new solid crashes out.[16]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[1]
-
Use in Suzuki Coupling: This stable diethanolamine adduct can now be used directly in place of the boronic acid in a Suzuki coupling protocol, typically one that uses a protic or aqueous solvent system to facilitate the slow release of the active boronic acid.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Gîlcă, V.-F., & Dumitraşcu, F. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Barday, M., et al. (2014). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Cox, P. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8838-8860. DOI:10.1039/C3CS60197H
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Le, T. N., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Maumela, M. C., et al. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Al-Qalaf, F., et al. (2008). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Retrieved from [Link]
-
Couturier, M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
- Liu, L., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Bowles, D. M., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications. Retrieved from [Link]
-
Reddit. (2022). For the pro's (Suzuki). r/Chempros. Retrieved from [Link]
-
Zhang, L., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]
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Troubleshooting low yield in Knoevenagel condensation of furan aldehydes
Welcome to the technical support center for the Knoevenagel condensation of furan aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, particularly those leading to low yields, and provide field-proven insights and protocols to enhance your experimental success.
Introduction
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1][2] When applied to furan aldehydes like furfural—a key bio-based platform chemical—it unlocks pathways to valuable precursors for pharmaceuticals and specialty chemicals.[3] However, the unique electronic properties and potential instability of the furan ring can introduce specific challenges not always encountered with simple aromatic aldehydes. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Low Yields & Side Reactions
This section is formatted as a direct Q&A to address the most pressing issues encountered in the lab.
Question 1: My reaction has a low yield with significant unreacted furan aldehyde. What are the likely causes and solutions?
This is a classic symptom of insufficient reaction rate or premature termination. Several factors could be at play.
Causality: The reaction hinges on the successful deprotonation of the active methylene compound by a base to form a nucleophilic enolate, which then attacks the aldehyde.[1][2] If this process is inefficient, the reaction stalls.
Troubleshooting Steps:
-
Assess Catalyst Activity and Loading:
-
Insight: Weakly basic amines like piperidine or pyridine are standard catalysts, chosen to be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[2][4] However, amines can degrade over time. Piperidine, for instance, can oxidize or absorb CO₂ from the air, reducing its basicity.
-
Action:
-
Use a freshly opened bottle or distill the amine catalyst before use.
-
Systematically increase the catalyst loading. While 10 mol% is a common starting point, some systems may require more.[5] A study on the condensation of furfural with malononitrile found piperidine to be a highly efficient catalyst.[5]
-
Consider alternative catalysts. For sluggish reactions, a DBU/water complex has proven effective with heteroaromatic aldehydes.[6]
-
-
-
Evaluate Reaction Temperature:
-
Insight: While many Knoevenagel condensations proceed at room temperature, furan aldehydes might require thermal energy to achieve a reasonable rate, especially with less reactive methylene compounds like diethyl malonate.[3][4]
-
Action:
-
Monitor the reaction at room temperature by Thin Layer Chromatography (TLC). If no progress is observed after a significant time, gradually increase the temperature (e.g., to 40°C, then 60°C) while continuing to monitor.
-
For solvent-free systems, heating to 90°C may be necessary.[3]
-
-
-
Consider the Role of Water:
-
Insight: The condensation reaction produces one equivalent of water.[4][5] In some cases, this water can inhibit the catalyst or participate in reversible reactions, preventing the reaction from reaching completion.[4][5]
-
Action: If heating is required, perform the reaction in a solvent like toluene or benzene and use a Dean-Stark trap to azeotropically remove the water as it forms. This drives the equilibrium toward the product.
-
Question 2: My reaction mixture is turning dark brown or black, and I'm isolating a tarry, intractable material instead of a clean product. Why?
This indicates the formation of undesired side products, a common issue with furan derivatives.
Causality: The furan ring is sensitive to both strongly acidic and strongly basic conditions, as well as high temperatures, which can lead to polymerization or decomposition.[3] Furfural itself can undergo self-condensation or other side reactions under harsh conditions.[4]
Troubleshooting Steps:
-
Moderate the Basicity:
-
Insight: Using a base that is too strong (e.g., NaOH, KOH) will induce self-condensation of the aldehyde and can degrade the furan ring.[2] The goal is to use the mildest base that effectively catalyzes the reaction.
-
Action:
-
-
Control the Temperature:
-
Insight: Excessive heat is a primary driver of polymerization for many furan compounds.[3]
-
Action:
-
Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Room temperature is often sufficient, especially with highly active methylene compounds like malononitrile.[5]
-
If heating is necessary, do so cautiously and for the minimum time required. Monitor closely with TLC to avoid prolonged heating after the starting materials are consumed.
-
-
-
Ensure Reagent Purity:
-
Insight: Furfural is prone to oxidation upon storage, forming impurities that can promote polymerization.
-
Action: Use freshly distilled furfural for best results. Store it under an inert atmosphere (Nitrogen or Argon) and in the dark.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields in Knoevenagel condensations.
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for condensing furan aldehydes?
There is no single "best" catalyst, as the optimal choice depends on the specific furan aldehyde and the active methylene compound. However, piperidine is widely cited as a highly efficient and effective organocatalyst for these reactions, often providing excellent yields in short reaction times at room temperature.[5] For environmentally friendly protocols, heterogeneous catalysts like hydrotalcites or even agro-waste extracts have been successfully employed.[8][9]
Q: How does solvent choice impact the reaction?
Solvent polarity plays a significant role.[4]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Often give high conversions in short reaction times.[4]
-
Polar Protic Solvents (e.g., Ethanol, Water): Ethanol is a common and effective green solvent.[5] Water can also be used, aligning with green chemistry principles, but may require specific catalytic systems.[4][8]
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether): May lead to longer reaction times but are useful when azeotropic removal of water is required.[4]
-
Solvent-Free: This is an excellent green alternative that often works well, sometimes requiring mild heating or grinding of reagents.[8][10]
Q: Which active methylene compounds are most reactive?
The reactivity is determined by the pKa of the methylene protons, which is influenced by the electron-withdrawing groups (Z) attached. The general reactivity trend is: Malononitrile (Z = CN, CN) > Ethyl Cyanoacetate (Z = CN, COOEt) > Diethyl Malonate (Z = COOEt, COOEt)
Reactions with malononitrile are often rapid and can be performed under very mild conditions.[5] In contrast, diethyl malonate is less acidic and may require higher catalyst loading or heating to achieve a good yield.[5]
Data Summary Tables
Table 1: Comparison of Catalytic Systems for Furfural Condensation
| Catalyst | Active Methylene Compound | Solvent | Temperature | Yield (%) | Reference |
| Piperidine (10 mol%) | Malononitrile | Ethanol | Room Temp | 83 | [5] |
| Sodium Carbonate (10 mol%) | Malononitrile | Ethanol | Room Temp | 86 | [5] |
| Gallium Chloride (1 mol%) | Malononitrile | Solvent-Free (Grinding) | Room Temp | 98 | [10] |
| DBU/Water Complex | Malononitrile / Ethyl Cyanoacetate | Water | Room Temp | Excellent | [6] |
| Biogenic Carbonates | Ethyl Cyanoacetate | Solvent-Free | 100 °C | 87 | [7] |
| Sodium Alginate | Acetylacetone | Ethanol | 140 °C | 86.5 | [11][12] |
Core Reaction Mechanism & Parameter Influence
The Knoevenagel condensation proceeds via a three-step mechanism: 1) Base-catalyzed deprotonation of the active methylene compound to form an enolate. 2) Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. 3) Dehydration to form the final α,β-unsaturated product.
Caption: The three-step mechanism of the Knoevenagel condensation reaction.
The success of this process is a delicate balance of several interdependent factors.
Caption: Interdependence of key reaction parameters influencing the final yield.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of Furfural with Malononitrile
This protocol is a robust starting point based on highly successful literature procedures.[5]
Materials:
-
Furfural (freshly distilled)
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add furfural (e.g., 10 mmol, 0.96 g).
-
Add ethanol (20 mL) and stir until the furfural is fully dissolved.
-
Add malononitrile (10 mmol, 0.66 g) to the solution. Stir for 2-3 minutes.
-
Add piperidine (10 mol%, 1 mmol, 0.1 mL) dropwise to the stirring mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress every 15-30 minutes using TLC (e.g., eluent: 3:7 Ethyl Acetate/Hexane). The product is typically UV-active.
-
Upon consumption of the limiting reagent (usually the furfural), a precipitate of the product may form.
-
If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any residual catalyst or unreacted starting materials.
-
Dry the product under vacuum to obtain the purified furfurylidene malononitrile.
References
- Knoevenagel condens
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
- Troubleshooting low yields in Knoevenagel condens
- Knoevenagel condensation of furfural with ethyl cyanoacetate/malononitrile. (n.d.).
- Knoevenagel condensation of benzaldehyde with malononitrile c
- A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). SBQ.
- Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organoc
- An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malon
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
- Knoevenagel condens
- Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.).
- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Knoevenagel Condensation Doebner Modific
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.).
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Sterically Hindered Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered substrates. As a senior application scientist, my goal is to provide not just protocols, but the underlying logic and causality behind them, empowering you to troubleshoot and optimize these challenging yet crucial transformations.
The synthesis of sterically congested molecules, particularly those containing tetra-ortho-substituted biaryl scaffolds, is a common challenge where standard Suzuki-Miyaura conditions often fail.[1][2] Success hinges on a rational selection of the catalyst system—specifically the palladium source, the ligand, and the base—to overcome the high activation barriers associated with hindered substrates.[3] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My Suzuki coupling with a sterically hindered boronic acid isn't working. What's the most likely reason?
A: The primary culprit is steric hindrance impeding one or more key steps of the catalytic cycle. For hindered substrates, the three critical steps are:
-
Oxidative Addition: The palladium catalyst inserting into the aryl halide bond. This is often hindered if the aryl halide has bulky ortho-substituents.
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center. This step is highly sensitive to the steric bulk on both the boronic acid and the aryl halide.
-
Reductive Elimination: The final step where the two organic fragments are joined, forming the C-C bond and regenerating the Pd(0) catalyst. This is often the rate-limiting step for the formation of sterically congested biaryls.[1]
A standard catalyst like Pd(PPh₃)₄ often fails because the triphenylphosphine ligands are not bulky or electron-donating enough to promote these steps efficiently with challenging substrates.
Q2: I'm seeing low yield and my starting materials are being consumed. What could be happening?
A: This classic scenario points towards competing side reactions. The two most common are:
-
Protodeboronation: Your boronic acid is reacting with trace amounts of water or other protic species in the reaction mixture, leading to its decomposition.[4] This is especially common with electron-deficient or some heteroaryl boronic acids.
-
Hydrodehalogenation: Your aryl halide is being reduced, replacing the halogen with a hydrogen atom. This can arise from catalyst decomposition or alternative reaction pathways like β-hydride elimination in certain systems.[5]
To address this, focus on reagent purity, solvent dryness, and consider protecting your boronic acid.
Q3: My boronic acid seems unstable under the reaction conditions. How can I fix this?
A: Boronic acid instability, often leading to protodeboronation, is a major hurdle.[4] The solution is to use a more robust boron reagent. The two most effective alternatives are:
-
Boronate Esters (e.g., Pinacol Esters): These are significantly more stable than their corresponding boronic acids and resist protodeboronation.[1][3] They can be purchased or easily prepared from the boronic acid.
-
Organotrifluoroborates (e.g., Potassium Alkyltrifluoroborates): These salts are highly stable, crystalline solids that slowly hydrolyze in situ to generate the active boronic acid, minimizing its decomposition over the course of the reaction.[6]
Using these stable alternatives is often the single most effective change you can make to improve reaction outcomes.[7]
Part 2: Deep Dive - Rational Catalyst & Reagent Selection
Choosing the right components from the start is critical. This section explains the "why" behind component selection for hindered couplings.
Q4: How do I select the optimal Palladium (Pd) source?
A: While many Pd sources can work, they are not all created equal.
-
Pd(OAc)₂ / Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are considered "pre-catalysts" that must be reduced in situ to the active Pd(0) species by the phosphine ligand. They are reliable and cost-effective choices for initial screening.[8][9]
-
PdCl₂(dppf): A stable, reliable pre-catalyst, but the dppf ligand is often not suitable for highly demanding couplings.
-
Buchwald Precatalysts (e.g., XPhos-Pd-G3): These are highly recommended for challenging couplings. They are well-defined, air-stable complexes that contain the ligand already bound to palladium. They activate rapidly and consistently under reaction conditions, often leading to more reproducible results and lower required catalyst loadings.[4]
For difficult couplings, starting with a Buchwald precatalyst can save significant optimization time.
Q5: What are the best ligands for coupling sterically hindered boronic acids?
A: Ligand choice is paramount. For hindered substrates, you need ligands that are both bulky and electron-rich .[10][11]
-
Bulky: The steric bulk of the ligand accelerates the final, often rate-limiting, reductive elimination step to release the sterically congested product from the palladium center.[11]
-
Electron-Rich: High electron density on the phosphorus atom increases the catalyst's reactivity in the initial oxidative addition step, especially with less reactive aryl chlorides.[10][11]
The most successful ligands for these tasks fall into two main classes:
-
Biaryl Monophosphine Ligands (Buchwald-type): This is the gold standard. Ligands like SPhos , XPhos , and their derivatives are designed to have the ideal balance of steric bulk and electron-donating ability.[3]
-
N-Heterocyclic Carbenes (NHCs): These are even stronger electron donors than phosphines and are also highly effective at stabilizing the active palladium catalyst.[11][12]
Avoid traditional, less bulky ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf, as they are generally ineffective for these transformations.
Table 1: Ligand Selection Guide for Hindered Suzuki Couplings
| Ligand | Key Structural Feature | Best For... | Typical Catalyst Loading |
| SPhos | Dicyclohexylphosphine with a dimethoxybiphenyl group | General purpose for hindered aryl bromides & chlorides. Excellent for room-temperature couplings.[3] | 0.1 - 2 mol % |
| XPhos | Dicyclohexylphosphine with a triisopropylbiphenyl group | Extremely hindered substrates, including tetra-ortho-substituted biaryls.[1] | 1 - 3 mol % |
| AntPhos | Anthracene-based phosphine | Sterically demanding aryl-alkyl couplings; helps suppress β-hydride elimination.[5] | 1 - 2 mol % |
| BI-DIME | Biarylphosphine with ortho-isopropyl groups | Extremely hindered biaryls with multiple ortho-isopropyl substituents.[13] | 1 - 3 mol % |
| IMes | N-Heterocyclic Carbene (NHC) | Highly effective for aryl chlorides due to strong electron-donating character.[12] | 1 - 4 mol % |
Q6: How does the choice of base impact the reaction?
A: The base is not a passive component; it plays a crucial role in activating the boronic acid for transmetalation.[12] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.
-
Weak Bases (e.g., Na₂CO₃, KF): Often insufficient for hindered substrates as they do not form the "ate" complex efficiently. KF can be effective in some cases, particularly when substrates are base-sensitive.[12]
-
Moderately Strong Bases (e.g., K₃PO₄, K₂CO₃): These are the most common and effective choices. K₃PO₄ is an excellent starting point for most hindered couplings.[3][14]
-
Strong Bases (e.g., Cs₂CO₃, NaOH): Cesium carbonate (Cs₂CO₃) is often more effective than potassium bases due to its higher solubility in organic solvents, which can accelerate transmetalation. Strong hydroxide bases are also highly effective but may not be compatible with sensitive functional groups (e.g., esters).[4][8]
For a difficult coupling, switching from K₃PO₄ to Cs₂CO₃ is a logical optimization step.
Part 3: Troubleshooting Guide - Common Failure Modes & Solutions
This section provides a systematic approach to diagnosing and solving failed reactions.
Workflow for Troubleshooting a Failed Suzuki Coupling
Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.
Problem 1: No reaction, starting materials recovered.
-
Plausible Cause: Failure of the oxidative addition step, often due to an insufficiently reactive catalyst or a challenging aryl halide (e.g., electron-rich chloride).
-
Solution Protocol:
-
Switch to a more electron-rich and bulky ligand. If you are using PPh₃ or a similar simple phosphine, change to a Buchwald-type ligand like SPhos or XPhos.[3]
-
Increase the reaction temperature. Many hindered couplings require temperatures of 80-110 °C (refluxing toluene or dioxane).[5]
-
Use a pre-activated catalyst. A Buchwald G3 precatalyst can ensure the active Pd(0) species is being formed efficiently.[4]
-
Problem 2: Low conversion, with significant protodeboronation of the boronic acid.
-
Plausible Cause: The boronic acid is unstable to the reaction conditions, especially if water is present.
-
Solution Protocol:
-
Replace the boronic acid with its pinacol boronate ester. This is the most robust solution.[1]
-
Ensure strictly anhydrous conditions. Use freshly distilled, degassed solvents and dry your base (e.g., K₃PO₄ can be dried in an oven).
-
Use a milder base. If compatible with your system, powdered KF can sometimes mitigate protodeboronation.[12]
-
Problem 3: Reaction works for simple boronic acids but fails with my ortho-substituted one.
-
Plausible Cause: The transmetalation and/or reductive elimination steps are being blocked by steric clash.
-
Solution Protocol:
-
Increase the steric bulk of the ligand. A ligand like XPhos is specifically designed to promote reductive elimination of hindered biaryls.[1]
-
Use a more effective base. Switch from K₃PO₄ to Cs₂CO₃ to accelerate the formation of the boronate "ate" complex.
-
Consider a different solvent. Sometimes a switch from toluene to a more polar solvent like dioxane can influence reaction rates.
-
Part 4: Experimental Protocols & Methodologies
This section provides a representative, detailed protocol for a challenging Suzuki-Miyaura coupling.
General Protocol for Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid
Materials:
-
Aryl Bromide (1.0 equiv)
-
Sterically Hindered Boronic Acid or Pinacol Ester (1.5 equiv)
-
Palladium Source: XPhos-Pd-G3 (2 mol %)
-
Ligand: XPhos (if not using a precatalyst, 4 mol %)
-
Base: Cs₂CO₃ (3.0 equiv), dried
-
Solvent: Anhydrous, degassed 1,4-Dioxane (0.1 M concentration relative to aryl bromide)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid/ester (1.5 equiv), Cs₂CO₃ (3.0 equiv), and the XPhos-Pd-G3 precatalyst (0.02 equiv).
-
Atmosphere Inerting: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for the prescribed time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Visualizing the Catalytic Cycle and Steric Bottlenecks
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps critically impacted by steric hindrance.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]12]
-
Yin, J., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[5]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.[8]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11153.[3]
-
Uchiyama, M., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.[1]
-
Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.[2]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]10]
-
Thomas, D. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(11), 10563–10574.[4]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]]
-
Gorgani, M., & Dinescu, A. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI.[11]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.[6]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.[14]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.[7]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.[13]
-
Buchwald, S. L., et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed.[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Validation & Comparative
Spectroscopic analysis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
An In-Depth Spectroscopic Guide to 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde: A Comparative Analysis for Structural Elucidation
In the landscape of medicinal chemistry and materials science, furan-based bi-heterocyclic compounds are pivotal scaffolds. Their unique electronic properties and structural versatility make them essential building blocks for novel therapeutic agents and functional materials. The precise characterization of these molecules is the bedrock of reproducible and reliable research. This guide offers a comprehensive spectroscopic analysis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde , a compound of interest for its potential applications in drug development.
Given the limited availability of direct experimental spectra in public-domain literature for this specific molecule, this guide adopts a comparative methodology. We will construct a detailed and predictive spectroscopic profile by contrasting the expected data with that of well-characterized, structurally related compounds. This approach not only provides a robust framework for validating the synthesis of the target molecule but also illustrates the causal relationships between molecular structure and spectroscopic output, a critical skill for researchers in the field. Our primary comparators will be the parent heterocycle, Furan-2-carbaldehyde (Furfural) , and the closely related analogue, 5-(3-Fluorophenyl)furan-2-carbaldehyde .
Molecular Structure and Numbering
To ensure clarity in spectral assignments, the following numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering scheme for 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts (δ), coupling constants (J), and multiplicity provides unambiguous evidence of the connectivity and local electronic environment of each atom.
¹H NMR Spectroscopy: A Comparative Prediction
The proton NMR spectrum is anticipated to show distinct signals for the aldehydic, furanic, aromatic, and methyl protons. By comparing the known spectrum of Furan-2-carbaldehyde with predicted data for 5-(3-Fluorophenyl)furan-2-carbaldehyde[1], we can infer the spectrum of our target molecule.
The key differentiators arise from the substitution on the phenyl ring. The introduction of the 3-fluoro and 2-methyl groups breaks the symmetry of the phenyl ring and introduces complex splitting patterns due to both H-H and H-F couplings. The ortho-methyl group is expected to cause a slight upfield shift of the adjacent aromatic protons due to its electron-donating nature and may influence the rotational dynamics around the furan-phenyl bond.
Table 1: Comparative ¹H NMR Data (ppm) and Predicted Assignments
| Proton Assignment | Furan-2-carbaldehyde (Experimental) | 5-(3-Fluorophenyl)furan-2-carbaldehyde (Predicted)[1] | 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde (Predicted) | Expected Multiplicity & Coupling (J) |
| Aldehyde-H (C6) | 9.64 | ~9.65 | ~9.65 | s |
| Furan-H3 | 7.25 | ~7.35 | ~7.40 | d, J ≈ 3.7 Hz |
| Furan-H4 | 6.59 | ~6.80 | ~6.95 | d, J ≈ 3.7 Hz |
| Phenyl-H4' | - | ~7.20-7.10 (m) | ~7.15-7.25 | t or dd, J ≈ 8.0 Hz |
| Phenyl-H5' | - | ~7.50-7.40 (m) | ~7.40-7.50 | dt, J ≈ 8.0, 5.5 Hz |
| Phenyl-H6' | - | ~7.70-7.65 (m) | ~7.55-7.65 | d, J ≈ 7.5 Hz |
| Methyl-H (C2') | - | - | ~2.30 | s |
Causality Behind Predictions:
-
Aldehyde Proton (H-C6): This proton is highly deshielded by the adjacent carbonyl group and the aromatic system, appearing as a sharp singlet far downfield (~9.65 ppm).
-
Furan Protons (H3, H4): These appear as doublets due to coupling with each other. The presence of the electron-withdrawing phenyl group at C5 deshields both protons relative to unsubstituted furan, with H4 being more significantly affected and shifted downfield compared to furfural itself.
-
Aromatic Protons (H4', H5', H6'): The substitution pattern leads to a complex multiplet region. The fluorine atom at C3' will introduce additional splitting (H-F coupling), with typical ortho-coupling constants around 8-10 Hz and meta-couplings around 5-7 Hz. The methyl group at C2' will deshield the adjacent protons slightly.
-
Methyl Protons: The methyl group attached to the aromatic ring is expected to appear as a singlet around 2.30 ppm, a typical region for aryl methyl groups.
¹³C NMR Spectroscopy: Deconstructing the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment, offering deep structural insights.
Table 2: Comparative ¹³C NMR Data (ppm) and Predicted Assignments
| Carbon Assignment | Furan (Experimental)[2] | 5-Methylfurfural (Experimental)[3] | 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde (Predicted) | Key Influences |
| Aldehyde (C6) | - | 176.8 | ~177.5 | Carbonyl group, conjugation |
| Furan C2 | 142.9 | 152.0 | ~152.8 | Aldehyde substituent |
| Furan C5 | 142.9 | 159.8 | ~158.0 | Phenyl substituent |
| Furan C3 | 109.8 | 124.0 | ~122.5 | Adjacent to C2-CHO |
| Furan C4 | 109.8 | 109.6 | ~110.2 | Adjacent to C5-Aryl |
| Phenyl C1' | - | - | ~128.5 | Point of attachment |
| Phenyl C2' | - | - | ~132.0 (d) | C-F coupling (meta) |
| Phenyl C3' | - | - | ~162.0 (d) | Direct C-F bond, large ¹JCF |
| Phenyl C4' | - | - | ~125.5 (d) | C-F coupling (para) |
| Phenyl C5' | - | - | ~130.8 | Minimal F influence |
| Phenyl C6' | - | - | ~123.0 (d) | C-F coupling (ortho) |
| Methyl (C2') | - | 14.0 | ~15.5 | Aryl methyl group |
Causality Behind Predictions:
-
Carbonyl Carbon (C6): The most deshielded carbon, typically found around 175-180 ppm for conjugated aldehydes[4].
-
Furan Carbons: C2 and C5 are significantly deshielded due to their substitution and proximity to oxygen. C3 and C4 appear further upfield. These assignments are consistent with data from various substituted furans[5][6].
-
Phenyl Carbons: The carbon directly bonded to fluorine (C3') will be the most downfield in the aromatic region and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller doublet splitting due to two-, three-, and four-bond couplings to fluorine. The methyl-substituted carbon (C2') will also be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying key functional groups. The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies.
For 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde, the IR spectrum will be dominated by absorptions from the aldehyde, the aromatic systems, and the C-F bond.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comparison |
| ~2850 & ~2750 | Aldehydic C-H Stretch | Medium-Weak | A hallmark of aldehydes, these two bands (Fermi doublets) are diagnostic[7]. |
| ~1675-1690 | C=O Carbonyl Stretch | Strong | Conjugation with the furan ring and phenyl ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹)[8][9]. This is similar to furfural itself[10]. |
| ~1600, ~1500, ~1450 | C=C Aromatic & Furan Ring Stretches | Medium-Strong | Characteristic absorptions for aromatic and heteroaromatic rings. |
| ~1250-1150 | Aryl C-F Stretch | Strong | The C-F bond gives a strong, characteristic absorption in this region. |
| ~1210-1160 | Ar-C(CHO) Stretch | Medium | Stretching of the bond between the furan ring and the aldehyde carbon is expected in this region[11]. |
| Below 900 | C-H Out-of-Plane Bending | Medium-Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.
Predicted Fragmentation Pathway: The Electron Ionization (EI) mass spectrum is expected to show a strong molecular ion peak (M⁺˙) at m/z = 204, corresponding to the molecular formula C₁₂H₉FO₂. The fragmentation will likely proceed through several key pathways characteristic of aromatic aldehydes and furan derivatives.
-
Molecular Ion (M⁺˙): m/z 204. This should be a prominent peak, confirming the molecular weight.
-
Loss of Aldehydic Hydrogen ([M-1]⁺): m/z 203. A common fragmentation for aldehydes, resulting from the cleavage of the C-H bond of the formyl group, yielding a stable acylium ion[12].
-
Loss of Formyl Radical ([M-29]⁺): m/z 175. Cleavage of the entire -CHO group results in the 5-(3-fluoro-2-methylphenyl)furanyl cation.
-
Furan Ring Fragmentation: Furan rings can undergo characteristic cleavages. For instance, the loss of CO (28 Da) from the [M-29]⁺ fragment could potentially occur.
-
Tropylium-like Ions: Aromatic systems can rearrange, though this is less predictable. The phenyl portion may fragment to yield characteristic ions.
Caption: Predicted primary fragmentation pathways in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the chemical shift scale to the TMS signal.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC-MS) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
High-Resolution MS (HRMS): For unambiguous confirmation of the elemental composition, acquire a high-resolution mass spectrum using a Time-of-Flight (TOF) or Orbitrap mass analyzer. This will provide a highly accurate mass measurement of the molecular ion.
Caption: A generalized workflow for the spectroscopic validation of a synthesized compound.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde. By leveraging comparative data from simpler, well-understood molecules, we have established a robust set of expected spectral characteristics. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry creates a self-validating system for structural confirmation. Researchers synthesizing this compound can use this guide to interpret their experimental data, confirm the identity and purity of their product, and proceed with confidence in their subsequent research and development activities.
References
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The Royal Society of Chemistry. One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. Available from: [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available from: [Link]
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ACS Publications. High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Available from: [Link]
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ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Available from: [Link]
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NIH National Library of Medicine. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Available from: [Link]
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MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]
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YouTube. Lec-28 || Mass fragmentation pattern of aldehydes. Available from: [Link]
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Chemistry Stack Exchange. 1H-NMR spectrum for furfural. Available from: [Link]
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The Strategic Advantage of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde in Modern Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of contemporary organic synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and the ultimate success of a synthetic campaign. Among the plethora of heterocyclic aldehydes, 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde has emerged as a particularly advantageous building block. This guide provides an in-depth technical comparison of this compound with viable alternatives, supported by established chemical principles and exemplary experimental data, to elucidate its superior performance in key synthetic transformations.
Introduction: The Unique Structural Attributes of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
The furan-2-carbaldehyde scaffold is a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] Its utility is further enhanced by substitution at the 5-position, which introduces points of diversity and modulates the reactivity of the core structure. The subject of this guide, 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde, distinguishes itself through the specific substitution pattern on the phenyl ring: a fluorine atom at the meta-position and a methyl group at the ortho-position. This unique arrangement of substituents imparts a combination of electronic and steric properties that offer distinct advantages in synthesis.
The fluorine atom, being highly electronegative, exerts a significant inductive effect, influencing the electron density of the aromatic system and, consequently, the reactivity of the entire molecule. The ortho-methyl group introduces steric hindrance that can direct the regioselectivity of certain reactions and influence the conformational preferences of the molecule. This guide will explore how these features translate into tangible benefits for the synthetic chemist.
Synthesis of 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde: A Robust and High-Yielding Approach
A reliable and efficient synthesis of the title compound is paramount to its widespread adoption. While several methods exist for the synthesis of 5-aryl-furan-2-carbaldehydes, the Suzuki-Miyaura cross-coupling reaction stands out for its high functional group tolerance, mild reaction conditions, and consistently high yields.[2]
A recommended synthetic pathway involves the coupling of 5-bromofuran-2-carbaldehyde with (3-fluoro-2-methylphenyl)boronic acid in the presence of a palladium catalyst.
Caption: Synthetic workflow for 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
-
To a round-bottomed flask, add 5-bromofuran-2-carbaldehyde (1.0 eq.), (3-fluoro-2-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
The flask is evacuated and backfilled with argon three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours, monitoring by TLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
This protocol, adapted from similar syntheses of 5-aryl-furan-2-carbaldehydes, is expected to provide the target molecule in high yield.[3]
Comparative Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in subsequent chemical reactions. Here, we compare the expected performance of 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde with that of other relevant aldehydes in two fundamental transformations: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an active methylene compound with a carbonyl group. The reactivity of the aldehyde is a key factor in the success of this reaction.
| Aldehyde | Phenyl Ring Substituents | Expected Reactivity | Rationale |
| 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde | 3-Fluoro, 2-Methyl | High | The electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde carbon, accelerating the initial nucleophilic attack. |
| 5-(Phenyl)furan-2-carbaldehyde | None | Moderate | The unsubstituted phenyl ring has a minimal electronic effect on the aldehyde's reactivity. |
| 5-(4-Methoxyphenyl)furan-2-carbaldehyde | 4-Methoxy | Lower | The electron-donating methoxy group decreases the electrophilicity of the aldehyde carbon, slowing the reaction. |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 4-Nitro | Very High | The strongly electron-withdrawing nitro group significantly enhances the aldehyde's electrophilicity. |
The 3-fluoro substituent in our target molecule provides a favorable electronic activation for the Knoevenagel condensation, leading to potentially faster reaction times and higher yields compared to analogues with electron-donating or neutral substituents.[4]
Caption: Knoevenagel condensation workflow.
Wittig Reaction
The Wittig reaction, which converts a carbonyl group to an alkene, is another fundamental transformation where the steric and electronic properties of the aldehyde play a crucial role.
| Aldehyde | Phenyl Ring Substituents | Expected Stereoselectivity (E/Z) | Rationale |
| 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde | 3-Fluoro, 2-Methyl | Potentially higher E-selectivity | The ortho-methyl group can sterically influence the approach of the ylide, potentially favoring the formation of the thermodynamically more stable E-isomer. |
| 5-(Phenyl)furan-2-carbaldehyde | None | Moderate | Without significant steric hindrance, a mixture of E and Z isomers is more likely. |
| 5-(4-Fluorophenyl)furan-2-carbaldehyde | 4-Fluoro | Moderate | The para-fluoro group has a minimal steric effect. |
The ortho-methyl group in 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde is a key feature that can be exploited to control the stereochemical outcome of the Wittig reaction, a significant advantage in the synthesis of complex molecules where stereochemistry is critical.
Applications in Drug Discovery and Medicinal Chemistry
The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[5] The introduction of a substituted phenyl ring, particularly one with fluorine, is a common strategy to enhance metabolic stability and binding affinity. The 3-fluoro-2-methylphenyl moiety offers several potential advantages in drug design:
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
-
Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
-
Conformational Control: The ortho-methyl group can restrict the rotation around the phenyl-furan bond, locking the molecule into a specific conformation that may be optimal for binding to a target protein.
These properties make 5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde an attractive starting material for the synthesis of novel bioactive compounds.
Conclusion
5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde offers a compelling combination of electronic activation and steric influence that translates into tangible advantages in organic synthesis. Its electronically tuned aldehyde group facilitates key bond-forming reactions, while the strategically placed methyl group can impart valuable stereochemical control. For researchers and drug development professionals, this building block represents a powerful tool for the efficient and selective synthesis of complex molecular architectures with high potential for biological activity.
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- Sigma-Aldrich. 5-(2-fluoro-phenyl)-furan-2-carbaldehyde.
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- Shinde, S. S., et al. (2021). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 6(40), 26369–26379.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

